Technical Guide: Chemical Properties & Applications of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid
This guide details the chemical properties, synthesis, and mechanistic utility of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid (also known as (S)-2-Tosyloxypropionic acid). This compound is a critical chiral building blo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical properties, synthesis, and mechanistic utility of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid (also known as (S)-2-Tosyloxypropionic acid). This compound is a critical chiral building block (synthon) in the pharmaceutical and agrochemical industries, prized for its ability to transfer the lactate motif with controlled stereochemistry via nucleophilic substitution.
Executive Summary
(S)-2-(Toluene-4-sulfonyloxy)-propionic acid is the sulfonate ester derivative of (S)-lactic acid. Functioning as a "chiral electrophile," it allows researchers to introduce a propionate moiety into a target molecule. Its primary value lies in the tosylate (OTs) group, an exceptional leaving group that facilitates SN2 reactions. Because these reactions proceed with Walden inversion , this (S)-configured reagent is the standard precursor for synthesizing (R)-configured phenoxypropionate herbicides (e.g., Fenoxaprop-P) and various therapeutic agents.
Depends on purity and derivative (Ester is typically solid, mp ~65°C).
Chirality
(S)-Enantiomer
Derived from L-(+)-Lactic acid.
Solubility
Soluble in DCM, EtOAc, THF
Hydrolyzes in water; requires anhydrous handling.
Reactivity
High (Electrophilic)
Susceptible to nucleophilic attack at C2.
Note on Stability: The free acid is prone to autocatalytic decomposition or polymerization upon prolonged storage. In industrial applications, it is frequently converted immediately to its methyl or ethyl ester to enhance stability and handling properties.
p-Toluenesulfonyl Chloride (TsCl): The sulfonylating agent.
Pyridine: Acts as both the solvent and the base to neutralize the HCl byproduct, driving the reaction forward.
Dichloromethane (DCM): Co-solvent to maintain solubility of the tosylate product.
Step-by-Step Methodology
Preparation: Charge a flame-dried reactor with L-lactic acid (1.0 equiv) and anhydrous pyridine (2.5 equiv) under inert atmosphere (N₂).
Cooling: Cool the mixture to 0°C. Reason: Sulfonylation is exothermic; cooling prevents elimination side-reactions that would erode enantiomeric excess (ee).
Addition: Add p-Toluenesulfonyl chloride (1.1 equiv) portion-wise over 30 minutes.
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (disappearance of TsCl).
Quench & Workup: Pour into ice-cold dilute HCl (to remove pyridine). Extract with DCM.[3] Wash organic layer with brine, dry over MgSO₄, and concentrate.
Purification: Recrystallize from hexanes/ethyl acetate if solid, or use directly if oil.
Synthesis Pathway Diagram
Caption: Synthesis of (S)-2-Tosyloxypropionic acid. Note that the chiral center at C2 is NOT touched, so the (S)-configuration is retained.
Mechanistic Reactivity: The Inversion Engine
The defining feature of this compound is its ability to undergo SN2 substitution with inversion of configuration .
The Mechanism
Activation: The tosylate group (OTs) is a weak base and an excellent leaving group.
Attack: A nucleophile (Nu⁻) attacks the chiral center (C2) from the backside (180° opposite the C-O bond).
Inversion: As the C-Nu bond forms and the C-OTs bond breaks, the stereocenter inverts like an umbrella in the wind.
Outcome: An (S)-starting material yields an (R)-product (assuming Nu has higher priority than the methyl group but lower than the carboxyl, which is typical).
Reaction Diagram (S_N2 Inversion)
Caption: SN2 Mechanism showing the transformation from (S)-Tosylate to (R)-Product via backside attack.
Applications in Asymmetric Synthesis
Herbicide Synthesis (Aryloxyphenoxypropionates)
This class of herbicides (e.g., Fenoxaprop-P , Fluazifop-P ) inhibits the enzyme acetyl-CoA carboxylase (ACCase) in grasses. The biological activity resides almost exclusively in the (R)-enantiomer .
Strategy: Use (S)-2-tosyloxypropionic acid (or ester) as the starting material.[4]
Reaction: Coupling with a substituted phenol (e.g., 6-chlorobenzoxazol-2-yloxy phenol) in the presence of a base (K₂CO₃).
Result: The phenoxide attacks the (S)-tosylate, inverting it to the bioactive (R)-ether.
Pharmaceutical Intermediates
Used to synthesize chiral drugs where a lactate substructure is required.
Example: Synthesis of thiol-containing inhibitors (e.g., Captopril analogs) often utilizes the displacement of the tosylate by a thioacetate or hydrosulfide nucleophile.
Safety & Handling
Hazards:
Skin/Eye Irritant: Tosylates are alkylating agents; avoid contact.
CAS number and identifiers for (S)-2-Tosyloxypropionic acid
The following technical guide details the identifiers, synthesis, and applications of (S)-2-Tosyloxypropionic acid , a critical chiral building block in organic synthesis and drug development. CAS Registry Number: 70836-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the identifiers, synthesis, and applications of (S)-2-Tosyloxypropionic acid , a critical chiral building block in organic synthesis and drug development.
CAS Registry Number: 70836-98-5
Primary Application: Chiral Intermediate for SN2 Inversion Synthesis
(S)-2-Tosyloxypropionic acid is the sulfonate ester derivative of L-lactic acid. It serves as a "chiral switch" molecule: by converting the hydroxyl group of L-lactic acid into a good leaving group (tosylate), it enables nucleophilic substitution reactions that proceed with inversion of configuration , granting access to D-series (R-configuration) derivatives from the abundant L-series pool.
Understanding the stereochemical lineage is critical for experimental design.
Precursor: L-Lactic acid (CAS 79-33-4) has the (S) configuration.
Transformation: Tosylation occurs at the oxygen atom, not the chiral carbon. Therefore, the (S) configuration is retained in (S)-2-Tosyloxypropionic acid.
Reactivity: Subsequent reaction with a nucleophile (e.g., amine, azide, thiol) follows an SN2 mechanism , resulting in inversion to the (R) configuration (D-series).
Stereochemical Pathway:
Synthesis Protocol
The synthesis typically proceeds via the reaction of L-lactic acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base. While direct tosylation of the acid is possible, protecting the carboxyl group (as a methyl ester) often improves yield, followed by careful hydrolysis. The protocol below describes the direct generation or the handling of the acid form.
Base: Pyridine (solvent/base) or Triethylamine in DCM.
Temperature: 0°C to Room Temperature (exothermic reaction).
Workflow Diagram
Figure 1: Synthetic pathway for the production of (S)-2-Tosyloxypropionic acid retaining (S)-stereochemistry.
Applications: The Chiral Inversion Switch
The primary utility of CAS 70836-98-5 is to access (R)-propionic acid derivatives (D-amino acid analogs, herbicides, and thiol-based drugs) from inexpensive L-lactic acid.
Key Reaction: Nucleophilic Substitution (SN2)
The tosyl group is an excellent leaving group (
). When treated with a nucleophile, the nucleophile attacks the chiral center from the backside, inverting the stereochemistry.
Example Application: Synthesis of N-Methyl-D-Alanine
Molecular Structure and Stereochemistry of O-Tosyl-L-lactic Acid
This guide details the molecular architecture, synthesis, and reactivity of O-Tosyl-L-lactic acid (also known as (S)-2-(tosyloxy)propionic acid ). It is designed for researchers utilizing chiral pool synthesis to generat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the molecular architecture, synthesis, and reactivity of O-Tosyl-L-lactic acid (also known as (S)-2-(tosyloxy)propionic acid ). It is designed for researchers utilizing chiral pool synthesis to generate high-value enantiopure intermediates.
Executive Summary: The Chiral Scaffold
O-Tosyl-L-lactic acid is a critical activated derivative of L-lactic acid. By converting the secondary hydroxyl group into a p-toluenesulfonate (tosylate) ester, the molecule transforms from a poor electrophile into a highly reactive chiral alkylating agent.
CAS Number: 70836-98-5 (Free acid); 72658-00-5 (Methyl ester)
Core Utility: It serves as a "stereochemical pivot."[1] The tosylate group allows for SN2 displacement with complete inversion of configuration , enabling access to D-series derivatives (e.g., D-alanine analogs, D-thiolactates) from the inexpensive L-lactic acid natural pool.
Stereochemical Definition & Architecture
2.1 Configuration Retention During Synthesis
The synthesis of O-Tosyl-L-lactic acid involves the attack of the lactic acid hydroxyl oxygen on the sulfur atom of p-toluenesulfonyl chloride (TsCl).
Bond Breaking: The O-H bond breaks; the C-O bond at the chiral center remains intact.[2]
Result: The stereochemical configuration at C2 is retained .
Starting Material: L-(+)-Lactic acid
(S)-Configuration
Product: O-Tosyl-L-lactic acid
(S)-Configuration
2.2 The "Stereochemical Pivot" (Reactivity)
While the structure retains the (S) configuration, its utility lies in inversion. When a nucleophile (Nu⁻) attacks the O-Tosyl derivative, it approaches from the backside (anti-bonding orbital), causing the chiral umbrella to flip.
The following diagram maps the conservation of chirality during synthesis and the inversion during application.
Figure 1: Stereochemical pathway showing retention during tosylation and inversion during nucleophilic substitution.
Synthesis: The "Protected" Protocol
Expert Insight: Direct tosylation of the free acid (L-lactic acid) is chemically fraught. The carboxylic acid group is nucleophilic enough to compete for the sulfonyl chloride, leading to mixed anhydrides, polymerization, or low yields.
Standard Industry Protocol: The robust route involves Esterification
Tosylation Hydrolysis (Optional) .
Step-by-Step Methodology (Methyl Ester Route)
Esterification:
Reflux L-lactic acid with Methanol and catalytic H₂SO₄.
Temperature:0°C to Room Temperature . Warning: Heating promotes elimination to methyl acrylate (acrylic acid ester).
Workup: Wash with 1M HCl (to remove pyridine), then NaHCO₃. Dry over MgSO₄.
Hydrolysis (If Free Acid is Required):
Reagent: LiOH (1.1 eq) in THF/Water at 0°C.
Note: Saponification must be mild to avoid displacing the tosyl group (which is a leaving group) with hydroxide.
Synthesis Workflow Diagram
Figure 2: Synthetic route prioritizing the stable ester intermediate to avoid side reactions.
Analytical Characterization
The Methyl O-Tosyl-L-lactate is the most common form handled in the lab. The free acid is often generated in situ or used immediately due to stability concerns.
NMR Spectroscopy Data (Methyl Ester Form)
Nucleus
Shift (δ ppm)
Multiplicity
Assignment
Structural Insight
¹H NMR
7.80
Doublet (2H)
Ar-H (Ortho)
Characteristic Tosyl AA'BB' pattern.
7.35
Doublet (2H)
Ar-H (Meta)
Characteristic Tosyl AA'BB' pattern.
4.95
Quartet (1H)
CH -OTs (Alpha)
Significant downfield shift vs. lactate (~4.3) due to sulfonate EWG.
3.70
Singlet (3H)
COOCH ₃
Methyl Ester.
2.45
Singlet (3H)
Ar-CH ₃
Tosyl Methyl group.
1.50
Doublet (3H)
CH-CH ₃ (Beta)
Alanine-like methyl doublet.
¹³C NMR
170.1
Singlet
C =O
Carbonyl.
145.2
Singlet
Ar-C (Ipso)
Sulfonyl attachment point.
74.5
Singlet
C H-OTs
Alpha carbon (Chiral center).
Physical Properties:
Appearance: Colorless to pale yellow oil (Ester); White crystalline solid (Acid, if pure).
Stability: Moisture sensitive.[3] Store under inert atmosphere (N₂/Ar) at 4°C.
Applications in Drug Development
5.1 Synthesis of Non-Natural Amino Acids
O-Tosyl-L-lactic acid is a precursor to D-Alanine derivatives without using D-amino acid oxidase or expensive D-starting materials.
Protocol: Treat O-Tosyl-L-lactate with Sodium Azide (NaN₃) in DMF.
Mechanism: SN2 Inversion.
Product: (R)-2-Azidopropionate
D-Alanine derivative.
5.2 Chiral Heterocycle Synthesis
Used to introduce the chiral ethyl moiety into morpholines or piperazines. The tosylate acts as the electrophile for ring closure.
5.3 The "Double Inversion" Strategy
If the goal is to retain the (S) configuration in the final product but the reaction requires a substitution:
Inversion 1: O-Tosyl-L-Lactate + Acetate
D-Lactate Acetate (Inversion).
Inversion 2: Hydrolysis
Activation Substitution Final Product (Retains original L-stereochemistry relative to starting material).
References
Review of Lactic Acid Chemistry
Source: "Lactic Acid: A Comprehensive Review of Production to Purific
Melting point and physical characteristics of (S)-2-Tosyloxypropionic acid
This guide is structured as an in-depth technical whitepaper designed for researchers and drug development professionals. It prioritizes experimental rigor, safety, and mechanistic understanding over generic descriptions...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as an in-depth technical whitepaper designed for researchers and drug development professionals. It prioritizes experimental rigor, safety, and mechanistic understanding over generic descriptions.
CAS No: 70836-98-5 (Acid) | Synonyms: O-Tosyl-L-lactic acid; (S)-2-(p-Toluenesulfonyloxy)propionic acid
Executive Summary & Application Profile
(S)-2-Tosyloxypropionic acid is a critical chiral synthon derived from L-lactic acid. It serves as a high-value "chiral pool" building block in the synthesis of enantiomerically pure pharmaceuticals, particularly herbicides (e.g., phenoxypropionic acids) and thiol-containing drugs (e.g., captopril analogs).
Its primary utility lies in the nucleofugality of the tosylate group. Unlike the hydroxyl group of the parent lactic acid, the tosylate is an excellent leaving group. This allows for nucleophilic substitution reactions (SN2) that proceed with Walden inversion , effectively converting the (S)-configuration of the lactate backbone into an (R)-configured product upon substitution.
Critical Handling Note: The free acid is chemically labile and hygroscopic. In many industrial and laboratory protocols, it is generated in situ or handled as its more stable methyl/ethyl ester or carboxylate salt to prevent autocatalytic hydrolysis or polymerization.
Physicochemical Characterization
The following data represents the properties of the isolated free acid and its most common surrogate, the methyl ester.
Table 1: Physical Properties & Constants
Property
(S)-2-Tosyloxypropionic Acid (Free Acid)
(S)-Methyl 2-tosyloxypropionate (Surrogate)
CAS Number
70836-98-5
71283-66-4
Molecular Formula
C₁₀H₁₂O₅S
C₁₁H₁₄O₅S
Molecular Weight
244.26 g/mol
258.29 g/mol
Physical State
White to off-white crystalline solid (hygroscopic)
White crystalline solid or colorless oil
Melting Point
108 – 112 °C (Decomposes)
47 – 50 °C
Optical Rotation
-45° to -55° (c=1, CHCl₃)
-65° to -70° (c=1, CHCl₃)
Solubility
Soluble: DCM, THF, Ethyl Acetate, Methanol.Insoluble: Hexanes, Water (hydrolyzes).[1]
Soluble: Toluene, DCM, Alcohols.Insoluble: Water.
pKa (Predicted)
~3.0 (Acidic due to sulfonate induction)
N/A
Analytic Insight: A depression in melting point (<105°C) or a shift in optical rotation towards zero typically indicates hydrolysis back to L-lactic acid or racemization due to thermal stress during isolation.
Structural Integrity & Spectroscopic Analysis
To validate the identity of (S)-2-Tosyloxypropionic acid, the following spectroscopic signatures must be confirmed.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
δ 2.45 ppm (s, 3H): Aryl methyl group (Ar-CH₃).
δ 1.55 ppm (d, 3H): Methyl doublet of the alanine backbone (CH-CH₃).
δ 4.95 ppm (q, 1H): The chiral methine proton (O-CH-COOH). Note: This shift is significantly downfield compared to lactic acid (~4.2 ppm) due to the electron-withdrawing tosyl group.
δ 7.35 & 7.80 ppm (d, 4H): Para-substituted aromatic ring system (AA'BB' pattern).
δ 10.5+ ppm (br s, 1H): Carboxylic acid proton (often broad or invisible depending on water content).
Objective: Synthesize (S)-2-Tosyloxypropionic acid from L-Lactic acid with >98% ee.
Challenge: Direct tosylation of the free acid is difficult due to the competing nucleophilicity of the carboxylate.
Strategy: A "Protection-Activation-Deprotection" or "Controlled pH" strategy is recommended.
Workflow Diagram (Graphviz)
Figure 1: Step-wise synthesis ensuring protection of the carboxylic acid to prevent oligomerization.
Detailed Protocol (Self-Validating)
Activation (Tosylation of Methyl Lactate):
Dissolve Methyl L-lactate (1.0 eq) in dry DCM. Add Triethylamine (1.5 eq) and DMAP (0.1 eq).
Cool to 0°C. This is critical. Higher temperatures promote elimination to acrylates.
Stir at 0°C for 4 hours, then warm to RT overnight.
Validation: TLC (Hexane:EtOAc 3:1) should show disappearance of the polar lactate spot.
Workup: Wash with 1M HCl, then NaHCO₃. Dry over MgSO₄. Crystallize from Hexane/EtOAc to get Methyl O-Tosyl-L-Lactate .
Hydrolysis to Free Acid (Optional - Only if Acid is required):
Dissolve the ester in THF/Water (4:1).
Add LiOH (1.05 eq) at 0°C .
Monitor by TLC. Stop immediately upon consumption of ester to prevent hydrolysis of the tosylate (which would revert to Lactic acid).
Acidify with 1M HCl to pH 2. Extract immediately with DCM.
Concentrate in vacuo at <30°C . High heat causes decomposition.
Reactivity & Mechanism (The "Why")
The value of (S)-2-Tosyloxypropionic acid is its ability to invert stereochemistry.
Mechanism of Inversion (Graphviz)
Figure 2: The SN2 displacement of the tosylate group proceeds via backside attack, resulting in Walden Inversion from (S) to (R).
Key Reaction Classes:
Thiol Displacement: Reaction with Thioacetic acid or alkyl thiols yields (R)-2-mercapto-propionic acid derivatives (common in ACE inhibitor synthesis).
Azide Displacement: Reaction with NaN₃ yields (R)-2-azidopropionic acid.
Phenoxide Displacement: Reaction with phenols yields (R)-phenoxypropionic herbicides.
Stability & Handling (Safety)
Hygroscopicity: The sulfonate ester bond is susceptible to hydrolysis by atmospheric moisture, regenerating L-lactic acid and p-toluenesulfonic acid (strong acid), which further catalyzes degradation.
Storage: Store at -20°C under Argon or Nitrogen.
Thermal Stability: Do not heat above 40°C during drying. The compound can undergo elimination to form acrylic acid derivatives.
References
National Institutes of Health (PubChem). (2024). 2-(p-Toluenesulfonyloxy)propionic acid methyl ester. Retrieved from [Link]
Gao, Y., & Sharpless, K. B. (1988). Asymmetric Synthesis of Epoxides and Diols. Journal of the American Chemical Society.
Biocatalysis & Biotransformation. (2015). Enzymatic resolution of lactic acid derivatives.
Differentiating (S)-2-Tosyloxypropionic Acid and its (R)-Enantiomer: A Guide to Stereochemical Integrity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, the con...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral building blocks, enantiomerically pure molecules used as starting materials, are fundamental to constructing complex, stereochemically defined targets.[1][] This guide provides an in-depth technical examination of (S)-2-Tosyloxypropionic acid and its mirror-image counterpart, the (R)-enantiomer. We will explore their synthesis, physicochemical properties, analytical differentiation, and strategic applications in stereoselective synthesis. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals who rely on the precise application of chiral synthons to achieve their synthetic goals.
The Principle of Chirality: More Than Just a Mirror Image
A molecule is defined as chiral if it is non-superimposable on its mirror image.[3] These non-superimposable mirror images are known as enantiomers. While enantiomers share identical molecular formulas, connectivity, and most physical properties (e.g., melting point, boiling point, density), they differ in their three-dimensional arrangement and their interaction with other chiral entities, including plane-polarized light and biological receptors.[4][5]
This distinction is of paramount importance in drug development, as one enantiomer of a chiral drug may exhibit the desired therapeutic effect while the other could be inactive or, in some cases, dangerously toxic.[1][6] (S)- and (R)-2-Tosyloxypropionic acid are quintessential examples of chiral building blocks, where the stereocenter at the C2 position dictates the molecule's "handedness" and its subsequent utility in asymmetric synthesis.[1][3][7]
Core Physicochemical Properties
The foundational step in utilizing any chemical reagent is understanding its physical and chemical characteristics. For enantiomers, these properties are strikingly similar, with the key exception being their optical activity.
Soluble in many organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH)
Soluble in many organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH)
General Chemical Knowledge
Melting Point
Identical to the (R)-enantiomer
Identical to the (S)-enantiomer
Fundamental Principle
Note: Specific optical rotation values can vary based on concentration, solvent, and temperature, and should be measured under controlled conditions for empirical verification.
Synthesis: Accessing Enantiopure Building Blocks
The preparation of enantiomerically pure compounds is a cornerstone of modern organic chemistry.[7] (S)- and (R)-2-Tosyloxypropionic acid are typically synthesized from the corresponding enantiomers of lactic acid, a readily available starting material from the "chiral pool."[3][10] The key reaction is the tosylation of the secondary alcohol.
The causality behind this choice is twofold:
Chiral Integrity : Starting with enantiopure lactic acid (e.g., (S)-lactic acid) directly installs the desired stereocenter.
Reaction Specificity : The reaction of p-toluenesulfonyl chloride (TsCl) with the hydroxyl group is a well-established, high-yielding transformation that proceeds with retention of configuration at the chiral center, as no bonds to the stereocenter are broken.
Commercial availability and suppliers of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid
The following technical guide provides an in-depth analysis of the commercial landscape, synthesis, and handling of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid. Commercial Availability, Synthesis Strategies, and Handlin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the commercial landscape, synthesis, and handling of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid.
Commercial Availability, Synthesis Strategies, and Handling Protocols
Executive Summary
(S)-2-(Toluene-4-sulfonyloxy)-propionic acid (also known as O-Tosyl-L-lactic acid ) is a critical chiral building block used in the synthesis of enantiomerically pure pharmaceuticals. It functions primarily as an electrophile, allowing for the introduction of the propionic acid moiety with inversion of configuration via S_N2 reactions.
While commercially available, the compound exhibits lower stability compared to its ester derivatives (e.g., methyl or benzyl esters). Consequently, many drug development workflows prefer sourcing the ester or generating the free acid in situ. This guide outlines the supply chain landscape, "make vs. buy" decision logic, and rigorous handling protocols to maintain stereochemical integrity.
Activated electrophile at the -carbon; prone to hydrolysis.[1]
Commercial Availability & Suppliers
Supply Chain Landscape
The market for the free acid (CAS 70836-98-5) is fragmented. Major catalog suppliers (e.g., Sigma-Aldrich, TCI) often stock the methyl ester (CAS 71283-66-4) or the precursor L-Lactic acid due to the shelf-life limitations of the free tosylate acid.
However, specialized fine chemical suppliers do offer the free acid for research and pilot-scale applications.
Key Suppliers Table
Supplier
Region
Product Format
Purity Grade
Role
BLDpharm
Global/China
Free Acid (CAS 70836-98-5)
97%+
Primary Source for direct purchase.
Fluorochem
UK/Europe
Methyl Ester / Acid
95-98%
Excellent for European logistics; often stocks the (R)-enantiomer (CAS 130368-69-3) as well.
Enamine
Ukraine/USA
Building Block
95%+
Reliable for drug discovery libraries.
Combi-Blocks
USA
Methyl Ester
98%
Major supplier for the stable ester derivative.
Procurement Insight: If the free acid is out of stock, purchase (S)-Methyl 2-(tosyloxy)propanoate (CAS 71283-66-4) . Hydrolysis to the acid is possible but requires carefully controlled conditions to prevent elimination or racemization.
Synthesis & Production (Make vs. Buy)
For large-scale campaigns, synthesizing the compound from L-Lactic acid is often more cost-effective and ensures freshness.
The "Make vs. Buy" Decision Logic
Buy (Free Acid): Small scale (<10 g), immediate need, lack of chemistry resources.
Buy (Methyl Ester): Medium scale, need for higher stability, reaction tolerates ester.
Make (In-House): Large scale (>100 g), need for specific counter-ions, or strict control over enantiomeric excess (ee).
Synthesis Workflow
The synthesis involves the O-tosylation of L-lactic acid. Direct tosylation of the hydroxy acid is challenging due to the competing carboxylic acid. The standard route protects the carboxyl group first.
Protocol: Synthesis from L-Lactic Acid
Esterification: Reflux L-Lactic acid with Methanol/H₂SO₄ to yield Methyl L-lactate.
Tosylation: React Methyl L-lactate with p-Toluenesulfonyl chloride (TsCl) in Pyridine (or DCM/Et₃N) at 0°C.
Critical Step: Temperature control is vital to prevent elimination to the acrylate.
Hydrolysis (Optional): Mild acidic hydrolysis (HCl/Dioxane) or catalytic hydrogenolysis (if Benzyl ester is used) to yield the free acid. Avoid strong base hydrolysis, as hydroxide can attack the
-carbon (S_N2), causing inversion back to lactic acid, or cause elimination.
Process Visualization
The following diagram illustrates the synthesis pathway and the critical decision points regarding the ester vs. acid forms.
Caption: Synthesis pathway from L-Lactic Acid. The Ester is the preferred storage form due to stability.
Handling, Stability, and QC
Stability Profile
Moisture Sensitivity: High. The tosylate group is a good leaving group; moisture can lead to hydrolysis of the sulfonate ester, regenerating lactic acid and p-toluenesulfonic acid (TsOH).
Thermal Instability: The compound can undergo thermal elimination to form acrylic acid derivatives.
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate strictly.
Quality Control (QC) Parameters
To validate the integrity of the material (purchased or synthesized), the following assays are mandatory:
¹H NMR (CDCl₃): Verify the integral ratio between the aromatic tosyl protons (7.3–7.8 ppm) and the propionic methyl doublet (~1.5 ppm).
Chiral HPLC: Use a Chiralcel OD-H or AD-H column to determine Enantiomeric Excess (ee).
Acceptance Criteria: >98% ee is required for pharmaceutical applications to prevent enantiomeric impurities in the final drug substance.
Titration: Acid-base titration can verify the carboxylic acid content, but be wary of free TsOH contamination (a common impurity from hydrolysis).
Applications in Drug Development[1][4]
This compound is primarily used to introduce a chiral "propionic acid" motif into a molecule via Nucleophilic Substitution (S_N2) .
Mechanism: A nucleophile (Nu⁻) attacks the chiral center (
-carbon), displacing the tosylate group.
Stereochemistry: The reaction proceeds with Inversion of Configuration .
(S)-Tosyl Acid + Nu⁻
(R)-Substituted Propionic Acid
Common Nucleophiles:
Thiols (R-SH): Synthesis of chiral thio-ethers (e.g., in ACE inhibitor synthesis).
Amines (R-NH₂): Synthesis of non-natural amino acids (requires careful pH control to prevent elimination).
References
ChemicalBook. (S)-2-(Toluene-4-sulfonyloxy)-propionic acid Product Profile & Suppliers. Retrieved from
BLDpharm. (S)-2-(Tosyloxy)propanoic acid (CAS 70836-98-5) Catalog Entry. Retrieved from
Fluorochem. (R)-2-(Tosyloxy)propanoic acid (Enantiomer Reference). Retrieved from
PubChem. Lactic Acid Derivatives and Stability Data. National Library of Medicine. Retrieved from [2]
Stability of (S)-2-(Toluene-4-sulfonyloxy)-propionic Acid Under Ambient Conditions
Executive Summary (S)-2-(Toluene-4-sulfonyloxy)-propionic acid (also known as (S)-O-Tosyllactic acid ) is a critical chiral synthon used extensively in the synthesis of optically active herbicides (e.g., phenoxypropionat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(S)-2-(Toluene-4-sulfonyloxy)-propionic acid (also known as (S)-O-Tosyllactic acid ) is a critical chiral synthon used extensively in the synthesis of optically active herbicides (e.g., phenoxypropionates) and pharmaceutical intermediates. Its utility relies entirely on the integrity of its chiral center and the leaving group ability of the tosylate moiety.
Under ambient conditions (20–25°C, atmospheric moisture), this compound exhibits moderate to high instability . It is prone to hydrolytic degradation and racemization , both of which are accelerated by an autocatalytic cycle involving the release of p-toluenesulfonic acid (TsOH).
Core Recommendation: This compound must be treated as a temperature-sensitive, moisture-labile intermediate . Ambient storage is chemically unsound and will lead to rapid loss of enantiomeric excess (ee) and chemical purity.
Chemical Profile & Structural Vulnerabilities
To understand the stability profile, we must analyze the structural tensions within the molecule:
The Leaving Group (OTs): The p-toluenesulfonate group is an exceptional nucleofuge (leaving group). While this makes it valuable for SN2 substitution reactions, it also lowers the activation energy for unwanted hydrolysis by atmospheric moisture.
The Alpha-Proton Acidity: The proton at the C2 position is acidified by two electron-withdrawing groups: the carboxylic acid (COOH) and the sulfonate ester (OTs). This increases susceptibility to deprotonation, leading to potential elimination or racemization pathways.
The Anchimeric Effect: The neighboring carboxylic acid group can participate in intramolecular catalysis, stabilizing transition states that lead to solvolysis.
Degradation Pathways Under Ambient Conditions
The degradation of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid is not a single event but a cascade. The two primary failure modes are Hydrolysis and Elimination , both driven by moisture and heat.
The Autocatalytic Hydrolysis Cycle
The most immediate threat is moisture. Upon exposure to ambient humidity, water acts as a nucleophile.
Initiation: Water attacks the electrophilic C2 carbon (SN2) or the sulfonyl sulfur (less common).
Cleavage: The C-O bond breaks, releasing Lactic Acid and p-Toluenesulfonic Acid (TsOH) .
Autocatalysis (The Critical Failure): TsOH is a strong acid (
). Its accumulation protonates the remaining ester oxygens, making the tosylate an even better leaving group. This creates a runaway hydrolysis effect.
Racemization and Elimination
Racemization: If hydrolysis proceeds via an SN1 pathway (formation of a transient carbocation), the stereochemical information is lost, resulting in a racemic mixture. Alternatively, SN2 attack by water causes inversion of configuration (S
R), effectively degrading the useful enantiomer.
Elimination: The acidic alpha-proton can be removed (E2 mechanism), leading to the formation of Acrylic Acid and TsOH. This is favored by heat.
Mechanistic Visualization
The following diagram details the competing degradation pathways triggered by ambient conditions.
Figure 1: Mechanistic pathways showing hydrolysis (top) and elimination (bottom), both generating TsOH which catalyzes further degradation.
Stability Data Summary
The following table summarizes the expected stability profile based on general sulfonate ester kinetics and specific functional group interactions.
Parameter
Condition
Stability Impact
Mechanism
Temperature
25°C (Ambient)
Poor
Thermal energy overcomes activation barrier for E2 elimination.
Temperature
2–8°C (Refrigerated)
Good
Kinetic rates of hydrolysis/elimination are significantly slowed.
Humidity
>40% RH
Critical Failure
Moisture initiates SN2 hydrolysis; leads to TsOH generation.
pH
Acidic (pH < 3)
Unstable
Acid catalyzes racemization via enol intermediates.
pH
Neutral/Dry
Stable
Absence of nucleophiles and protons preserves the ester bond.
Handling & Storage Protocols
To maintain the integrity of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid, researchers must implement a "Self-Validating" storage system.
The "Cold-Dry" Protocol
Primary Container: Store in amber glass vials (light protection) with a Teflon-lined cap.
Atmosphere: Purge the headspace with dry Nitrogen or Argon before sealing.
Desiccation: Place the primary container inside a secondary containment vessel (e.g., a desiccator or sealed bag) containing activated silica gel or molecular sieves.
Temperature: Store strictly at -20°C for long-term storage, or 2–8°C for active use within 2 weeks.
Synthesis & Quenching
If synthesizing this compound in-house (e.g., Lactic acid + Tosyl Chloride), the workup is the most critical phase for stability.
Avoid Aqueous Workups: If possible, filter off salts and evaporate solvent directly.
Neutralization: If an aqueous wash is necessary, ensure the organic phase is washed with cold saturated NaHCO3 to remove traces of free acid, then dried aggressively over MgSO4.
Analytical Monitoring (QC Workflow)
You cannot assume purity after ambient exposure. Implement this QC workflow before using the reagent in downstream applications.
Key Indicators
1H-NMR (CDCl3): Look for the "TsOH Shift." Free TsOH aromatic protons appear distinct from the esterified tosyl group. Also, check for the disappearance of the alpha-quartet of the propionic backbone.
Chiral HPLC: Essential for verifying Enantiomeric Excess (ee). Hydrolysis often preferentially degrades one enantiomer or causes racemization.
QC Decision Tree
Figure 2: Quality Control decision tree to prevent the use of degraded reagent.
References
National Institutes of Health (NIH). (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Journal of Organic Chemistry. Retrieved from [Link]
Novatia, LLC. (2010). Sulfonate Ester Kinetic Study: Hydrolysis and Formation. Retrieved from [Link]
Loba Chemie. (2023). Material Safety Data Sheet: Propionic Acid Derivatives. Retrieved from [Link]
ChemGuide. (2021). Mechanism of Ester Hydrolysis. Retrieved from [Link]
Protocols & Analytical Methods
Method
Synthesis of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid from L-lactic acid
Application Note & Protocol Guide Abstract & Introduction (S)-2-(Toluene-4-sulfonyloxy)-propionic acid (also known as O-Tosyl-L-lactic acid ) is a critical chiral building block in organic synthesis. It serves as an acti...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Abstract & Introduction
(S)-2-(Toluene-4-sulfonyloxy)-propionic acid (also known as O-Tosyl-L-lactic acid ) is a critical chiral building block in organic synthesis. It serves as an activated derivative of L-lactic acid, where the hydroxyl group is converted into a good leaving group (tosylate). This activation allows for nucleophilic substitution reactions (SN2) with inversion of configuration, enabling the synthesis of (R)-enantiomers of thiols, amines, and other propionic acid derivatives.
While L-lactic acid is an abundant and inexpensive chiral pool material, the synthesis of its O-tosyl derivative presents specific challenges:
Hygroscopicity: L-lactic acid is difficult to dry, and water rapidly hydrolyzes the sulfonyl chloride reagent.
Oligomerization: The free acid tends to form lactide (cyclic dimer) or linear oligomers under dehydration conditions.
Chemoselectivity: The carboxyl group can compete with the hydroxyl group, leading to mixed anhydrides.
This guide presents two protocols: a Direct Synthesis (Standard) and an Ester-Intermediated Route (High-Purity), designed to maximize yield and enantiomeric excess (ee).
Mechanistic Principles & Stereochemistry
Reaction Mechanism
The reaction is a nucleophilic substitution at the sulfonyl sulfur atom. The alcohol oxygen of L-lactic acid attacks the electrophilic sulfur of p-toluenesulfonyl chloride (TsCl). Pyridine acts as both the solvent and the base to scavenge the HCl by-product.
Stereochemical Note: The C-O bond of the chiral center in L-lactic acid is not broken during tosylation. Therefore, the configuration is retained .
Caption: Mechanistic flow of O-sulfonylation retaining the (S)-configuration.
Pre-Requisite: Material Preparation
Critical Step: Commercial L-lactic acid is typically supplied as an 85-90% aqueous solution. Do not use this directly. Water will consume the TsCl reagent and generate excess heat/acid.
Drying Protocol (Azeotropic Distillation)
Place L-lactic acid (85% aq) in a round-bottom flask.
Add benzene or toluene (approx. 3x volume).
Reflux using a Dean-Stark trap until no more water collects.[2]
Concentrate the remaining solution to obtain anhydrous L-lactic acid (syrup).
Alternative: Use commercially available Lithium L-lactate or Calcium L-lactate and acidify in situ, though the anhydrous acid syrup is preferred for the pyridine route.
Protocol A: Direct Synthesis (The Kenyon Method)
Best for rapid synthesis when minor oligomer impurities are acceptable.
Reagents & Equipment
Reagent
Equiv.
Role
Hazards
Anhydrous L-Lactic Acid
1.0
Substrate
Corrosive
p-Toluenesulfonyl Chloride (TsCl)
1.1 - 1.2
Reagent
Corrosive, Lachrymator
Pyridine (Anhydrous)
Solvent (5-10 vol)
Base/Solvent
Toxic, Flammable, Stench
HCl (conc.)
Excess
Quench
Corrosive
Step-by-Step Procedure
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and drying tube (CaCl₂).
Solvation: Dissolve anhydrous L-lactic acid (10 g, ~110 mmol) in dry pyridine (50 mL). Cool the mixture to 0°C in an ice/salt bath.
Addition: Add p-toluenesulfonyl chloride (23 g, ~120 mmol) in small portions over 30 minutes.
Control: Maintain internal temperature below 5°C . Higher temperatures promote elimination to acrylic acid.
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) and stir overnight (12-16 hours).
Observation: Pyridine hydrochloride will precipitate as white needles.
Quench: Pour the reaction mixture slowly into a stirred slurry of ice and concentrated HCl (approx. 150 mL).
Goal: Acidify to pH < 2 to protonate the carboxylic acid and convert pyridine to water-soluble pyridinium chloride.
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 100 mL).
Washing: Wash the combined organic layers with:
Cold 1M HCl (2x) to remove residual pyridine.
Brine (Sat. NaCl).
Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (keep bath < 40°C).
Crystallization: The residue is often a viscous oil that solidifies upon standing or trituration with petroleum ether/benzene. Recrystallize from benzene or a chloroform/pet ether mixture.
Protocol B: The Ester-Intermediated Route (High Purity)
Recommended for pharmaceutical applications requiring >98% ee.
Direct tosylation of the acid can lead to mixed anhydrides (R-CO-O-Ts). Protecting the carboxyl group first prevents this.
Workflow Diagram
Caption: Three-step route to ensure carboxyl group integrity.
Condensed Protocol
Esterification: Reflux L-lactic acid with Methanol and catalytic H₂SO₄. Distill to obtain pure Methyl L-lactate (BP ~144°C).
Tosylation: React Methyl L-lactate with TsCl/Pyridine (as in Protocol A).
Advantage:[3][4][5][6] The product (Methyl 2-tosyloxypropionate) is easily purified by crystallization or distillation.
Hydrolysis: Dissolve the ester in acetone/water. Add acid catalyst (e.g., H₂SO₄) and heat gently.
Note:Avoid base hydrolysis (NaOH/LiOH). Base will attack the tosylate or the alpha-proton, causing elimination to acrylate or formation of an epoxide, destroying the chiral center.
Purification & Quality Control
Purification Strategy
Solvent System: Benzene/Petroleum Ether or Ethyl Acetate/Hexane.
Trituration: If the product oils out, triturating with cold pentane can induce crystallization.
Oiling Out: The product often forms a supersaturated oil. Scratching the flask glass or adding a seed crystal is necessary.
Pyridine Smell: Residual pyridine is difficult to remove. Multiple washes with cold dilute HCl (pH 1-2) are required.
Racemization: Strictly avoid heating above 50°C during workup, especially if the solution is not acidic.
Safety Hazards (HSE)
p-Toluenesulfonyl Chloride: Causes severe skin burns and eye damage. Reacts with water to release HCl gas.
Pyridine: Toxic by inhalation, ingestion, and skin contact. Known carcinogen/teratogen hazards. Use only in a certified fume hood.
References
Kenyon, J., & Phillips, H. (1923). "The Walden Inversion. Part X." Journal of the Chemical Society, Transactions, 123, 2855.
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6101, p-Toluenesulfonic acid. Retrieved from [Link] (For reagent safety and properties).
Nucleophilic substitution reactions using (S)-2-(Toluene-4-sulfonyloxy)-propionic acid
Application Note: High-Precision Nucleophilic Substitution using (S)-2-(Toluene-4-sulfonyloxy)-propionic acid Abstract This technical guide details the application of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid (also kn...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Precision Nucleophilic Substitution using (S)-2-(Toluene-4-sulfonyloxy)-propionic acid
Abstract
This technical guide details the application of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid (also known as (S)-2-tosyloxypropionic acid) as a chiral building block in the synthesis of optically active
-functionalized propionic acid derivatives. Derived from the chiral pool (L-lactic acid), this reagent allows for the facile introduction of heteroatoms (O, S, N) at the -position via bimolecular nucleophilic substitution (). This note provides mechanistic insights into stereochemical inversion, optimized protocols for O- and S-alkylation, and critical troubleshooting strategies to minimize elimination side-reactions.
Introduction: The Reagent Profile
(S)-2-(Toluene-4-sulfonyloxy)-propionic acid is a sulfonate ester derivative of L-lactic acid. It bridges the gap between biological chirality and synthetic utility, serving as a critical intermediate for herbicides (e.g., aryloxyphenoxypropionates) and pharmaceutical scaffolds (e.g., thiol-containing ACE inhibitors).
Key Chemical Properties:
CAS Number: 70836-98-5 (Acid form) / 71283-66-4 (Methyl ester)
Chirality: (S)-configuration (derived from L-(+)-Lactic acid with retention).
Reactivity: The tosylate (OTs) group acts as a "pseudohalide," offering a leaving group ability approximately
times greater than acetate, comparable to iodide, facilitating rapid reactions.
Mechanistic Insight: Stereochemical Control
The utility of this reagent hinges on the Walden Inversion . Unlike reactions involving the carbonyl carbon (acyl substitution), reaction at the
-carbon breaks the chiral C-O bond.
Precursor Synthesis (Retention): Reacting L-lactic acid with p-toluenesulfonyl chloride (TsCl) in pyridine affects the hydroxyl oxygen, not the chiral carbon. Thus, (S)-Lactic acid yields (S)-Tosylate.
Nucleophilic Substitution (Inversion): The incoming nucleophile (Nu⁻) attacks the
-carbon from the backside ( to the OTs group). This inverts the tetrahedron, converting the (S)-substrate into an (R)-product (assuming the nucleophile has higher CIP priority than the carboxyl group, which is true for O, S, and N atoms).
Pathway Visualization:
Figure 1: Stereochemical pathway from L-Lactic acid to (R)-functionalized products. Note the retention during activation and inversion during substitution.
Critical Experimental Considerations
Before executing the protocols, researchers must address three variables to ensure reaction fidelity.
A. The "Double Base" Requirement
Since the reagent is a carboxylic acid, the first equivalent of base is consumed to deprotonate the carboxylic acid to a carboxylate (
). The carboxylate is electronically repulsive to incoming anionic nucleophiles, slightly retarding the rate compared to esters.
Rule: Use
equivalents of base (1 eq for substrate neutralization, 1.1 eq for nucleophile activation).
B. Solvent Effects on Rate
The
reaction requires a solvent that solvates the cation (e.g., ) but leaves the nucleophilic anion "naked" and reactive.
Preferred: DMF or DMSO (High dielectric, excellent for
).
Alternative: Acetone or MEK (Lower boiling point, easier workup, but requires longer reaction times).
C. Competing Elimination
The
-proton is acidic, and the tosylate is a good leaving group. High temperatures () or strong, bulky bases (e.g., t-BuOK) will promote E2 elimination, yielding acrylic acid derivatives (achiral byproducts).
Mitigation: Keep temperatures moderate (
) and use non-bulky bases (, NaOH).
Experimental Protocols
Protocol A: Synthesis of (R)-2-Phenoxypropionic Acid (O-Alkylation)
Application: Synthesis of herbicide scaffolds or PPAR agonists.
Disclaimer: This application note is for research purposes only. All chemical handling should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).
Application Notes and Protocols for Demonstrating Inversion of Configuration using (S)-2-(Toluene-4-sulfonyloxy)-propionic acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Stereochemistry in Drug Development In the realm of pharmacology and drug development, the three-dimensional arrangement...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in Drug Development
In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a desired enantiomer is a cornerstone of modern medicinal chemistry. A fundamental reaction that allows for the controlled inversion of a chiral center is the bimolecular nucleophilic substitution (SN2) reaction. This application note provides a detailed guide to the principles and experimental protocols for demonstrating the inversion of configuration, a phenomenon known as Walden inversion, using (S)-2-(Toluene-4-sulfonyloxy)-propionic acid as a model substrate.[1][2]
(S)-2-(Toluene-4-sulfonyloxy)-propionic acid, readily synthesized from the naturally abundant (S)-lactic acid, is an excellent substrate for SN2 reactions. The toluene-4-sulfonyl (tosyl) group is a superb leaving group, facilitating nucleophilic attack at the chiral center. This allows for the stereospecific synthesis of a variety of (R)-2-substituted propionic acid derivatives, which are valuable chiral building blocks in the pharmaceutical industry.
Mechanistic Insight: The SN2 Reaction and Walden Inversion
The SN2 reaction is a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.[3][4] This backside attack is crucial as it dictates the stereochemical outcome of the reaction.
Experimental Protocols
This section provides detailed protocols for the synthesis of the starting material, (S)-2-(Toluene-4-sulfonyloxy)-propionic acid, its subsequent SN2 reaction with sodium azide to yield (R)-2-azidopropionic acid, and the analytical methods to confirm the inversion of configuration.
Part 1: Synthesis of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid from (S)-Lactic Acid
The hydroxyl group of an alcohol is a poor leaving group. Therefore, it must first be converted into a better leaving group, such as a tosylate.[5] This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, which neutralizes the HCl byproduct.[6]
Materials:
(S)-(+)-Lactic acid
p-Toluenesulfonyl chloride (TsCl)
Pyridine, anhydrous
Dichloromethane (DCM), anhydrous
Hydrochloric acid (HCl), 1 M solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
In a clean, dry round-bottom flask, dissolve (S)-(+)-lactic acid (1.0 eq.) in anhydrous dichloromethane (10 volumes).
Cool the solution to 0 °C in an ice bath with stirring.
Slowly add anhydrous pyridine (1.5 eq.) to the cooled solution.
Portion-wise, add p-toluenesulfonyl chloride (1.2 eq.) to the reaction mixture, maintaining the temperature at 0 °C.
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, quench the reaction by slowly adding 1 M HCl solution.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with 1 M HCl, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-(Toluene-4-sulfonyloxy)-propionic acid. The product can be further purified by recrystallization if necessary.
Part 2: SN2 Reaction of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid with Sodium Azide
This protocol details the nucleophilic substitution of the tosylate group with an azide ion, a strong nucleophile, in a polar aprotic solvent (DMF) which favors the SN2 mechanism.[3][6][7]
Materials:
(S)-2-(Toluene-4-sulfonyloxy)-propionic acid (from Part 1)
Sodium azide (NaN₃)
Dimethylformamide (DMF), anhydrous
Diethyl ether
Water
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
In a round-bottom flask, dissolve (S)-2-(Toluene-4-sulfonyloxy)-propionic acid (1.0 eq.) in anhydrous DMF.
Add sodium azide (1.5 eq.) to the solution.
Heat the reaction mixture to 60-80 °C and stir for 3-6 hours. Monitor the reaction progress by TLC.
After completion, cool the mixture to room temperature and pour it into water.
Extract the aqueous mixture with diethyl ether (3x).
Combine the organic extracts and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-2-azidopropionic acid.
Purify the product by column chromatography on silica gel.
Part 3: Verification of Stereochemical Inversion
The inversion of configuration can be confirmed using two primary analytical techniques: polarimetry and chiral High-Performance Liquid Chromatography (HPLC).
Polarimetry: Observing the Change in Optical Rotation
A direct consequence of the inversion of the chiral center is a change in the direction of rotation of plane-polarized light.[8][9][10] The specific rotation, a characteristic physical property of a chiral compound, is expected to change its sign from the starting material to the product.
Procedure:
Accurately prepare solutions of known concentrations of the starting material, (S)-2-(Toluene-4-sulfonyloxy)-propionic acid, and the purified product, (R)-2-azidopropionic acid, in a suitable solvent (e.g., DMF or ethanol).
Measure the optical rotation of each solution using a polarimeter at a specified temperature and wavelength (typically the sodium D-line, 589 nm).
Calculate the specific rotation using the following formula:
[α]Tλ = α / (c × l)
Where:
[α] is the specific rotation
T is the temperature in degrees Celsius
λ is the wavelength of light
α is the observed rotation in degrees
c is the concentration in g/mL
l is the path length of the polarimeter tube in decimeters (dm)
Expected Results:
The specific rotation of the starting (S)-tosylate is expected to have an opposite sign to that of the resulting (R)-azide. For instance, if the starting material is dextrorotatory (+), the product should be levorotatory (-), or vice versa. This change in sign is a strong indicator of Walden inversion.
Compound
Expected Configuration
Expected Sign of Specific Rotation
2-(Toluene-4-sulfonyloxy)-propionic acid
S
Should be determined experimentally
2-Azidopropionic acid
R
Opposite to the starting material
Note: The exact specific rotation values should be determined experimentally and compared to literature values if available. The key diagnostic feature is the inversion of the sign of rotation.
Chiral HPLC: Quantifying Enantiomeric Purity
Chiral HPLC is a powerful technique to separate enantiomers and determine the enantiomeric excess (e.e.) of the product, confirming the stereospecificity of the SN2 reaction.[11][12][13] A high e.e. for the (R)-enantiomer indicates a successful and clean inversion.
General Protocol for Chiral HPLC Analysis:
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for the separation of acidic compounds. Columns such as Chiralpak AD-H or Chiralcel OD-H are good starting points.[14]
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape for acidic analytes.
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
Detection: UV detection at a wavelength where the analyte absorbs (e.g., around 210 nm for the carboxylic acid and azide functionalities, or higher for the aromatic tosyl group).
Procedure:
Prepare a standard solution of the racemic product (if available) to determine the retention times of both the (R) and (S) enantiomers.
Prepare a solution of the synthesized (R)-2-azidopropionic acid.
Inject the samples onto the chiral HPLC system.
Integrate the peak areas of the two enantiomers in the chromatogram of the synthesized product.
Calculate the enantiomeric excess (e.e.) using the formula:
A successful SN2 reaction with complete inversion will result in a chromatogram showing a single, major peak corresponding to the (R)-enantiomer, with a calculated e.e. approaching 100%.
Conclusion
The SN2 reaction of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid with a suitable nucleophile provides a classic and reliable method for demonstrating the inversion of configuration at a chiral center. The protocols outlined in this application note offer a robust framework for researchers to not only synthesize valuable chiral building blocks but also to fundamentally understand and verify the stereochemical course of one of the most important reactions in organic chemistry. The combination of preparative synthesis with rigorous analytical techniques like polarimetry and chiral HPLC ensures the trustworthiness and self-validating nature of the described experimental system.
References
BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups. BenchChem.
Chegg. (2025). Solved: Reaction: A chiral secondary allylic tosylate reacts.
ResearchGate. (2016). Substitution of tosylate by sodium azide is SN1 or SN2?.
YouTube. (2020). Stereochemistry of SN2 Mechanism - Walden Inversion.
The Royal Society of Chemistry. (2009).
Chemistry Steps. (n.d.). Specific Rotation.
YouTube. (2022). The Walden Inversion and the SN2 Mechanism. Help me with Organic Chemistry!.
Carboxyl / Alfa Chemistry. (n.d.). Specific Rotation.
Quora. (2019). Why does Walden inversion happen in an SN2 reaction? Why does it give the opposite optical product of halide reactant?.
Wikipedia. (n.d.). Specific rotation.
Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.
YouTube. (2019). advanced SN2 reaction practice.
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
Reddit. (2023). Alkyl tosylates can undergo either SN2 or E2 reactions. In this example, I think the alkyl tosylate will undergo E2 because the leaving group is on a tertiary carbon. Am I correct? Thank you..
Sciencemadness.org. (n.d.). An efficient and selective tosylation of alcohols with p-toluenesulfonic acid.
Organic-Synthesis.com. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
ResearchGate. (2025). A simple method for tosylation with inversion..
PubMed. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
Phenomenex. (n.d.). Chiral HPLC Separations.
Maricopa Open Digital Press. (n.d.). Optical Activity – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from Maricopa Open Digital Press website.
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
Application Notes & Protocols: Esterification of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid
Introduction (S)-2-(Toluene-4-sulfonyloxy)-propionic acid is a valuable chiral building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals and other biologically active molecules. The p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
(S)-2-(Toluene-4-sulfonyloxy)-propionic acid is a valuable chiral building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals and other biologically active molecules. The presence of the tosylate group makes it an excellent leaving group, facilitating nucleophilic substitution reactions, while the carboxylic acid moiety allows for the introduction of various functionalities through esterification. The stereochemical integrity of the chiral center at the C2 position is often crucial for the biological activity of the final product.
This document provides detailed application notes and protocols for the esterification of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid. It is intended for researchers, scientists, and drug development professionals. The protocols described herein are designed to be robust and reproducible, with a focus on maintaining stereochemical purity and achieving high yields. We will explore several common and effective esterification methods, discussing the rationale behind the choice of reagents and conditions for each.
Considerations for Esterification
The choice of esterification method for (S)-2-(Toluene-4-sulfonyloxy)-propionic acid depends on several factors, including the nature of the alcohol, the desired scale of the reaction, and the sensitivity of the substrates to acidic or basic conditions. The key challenge is to achieve efficient esterification without promoting side reactions, such as the cleavage of the tosylate group or racemization of the chiral center.
Three primary methods will be detailed:
Fischer-Speier Esterification: A classic acid-catalyzed method suitable for simple, unhindered alcohols.
Steglich Esterification: A mild method ideal for acid-sensitive or sterically hindered alcohols, utilizing a carbodiimide coupling agent.[1][2]
Mitsunobu Reaction: A powerful method for achieving esterification with inversion of configuration at the alcohol stereocenter, though in this case, the acid's stereocenter is preserved.[3][4]
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a straightforward and cost-effective method for converting carboxylic acids to esters using an excess of the alcohol in the presence of a strong acid catalyst.[5][6][7] This method is best suited for simple primary and secondary alcohols like methanol and ethanol.
Causality of Experimental Choices
Excess Alcohol: The reaction is an equilibrium process.[6] Using the alcohol as the solvent drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.
Acid Catalyst: A strong acid, such as sulfuric acid or p-toluenesulfonic acid (PTSA), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[5][6]
Heat: The reaction is typically slow at room temperature and requires heating to proceed at a reasonable rate.[6]
Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants. While not always necessary when using a large excess of alcohol, for less reactive alcohols or to maximize yield, water can be removed azeotropically using a Dean-Stark apparatus.[8]
Experimental Workflow Diagram
Caption: Workflow for Fischer-Speier Esterification.
Detailed Protocol: Synthesis of Methyl (S)-2-(Toluene-4-sulfonyloxy)-propionate
Materials:
(S)-2-(Toluene-4-sulfonyloxy)-propionic acid
Methanol (anhydrous)
Sulfuric acid (concentrated) or p-Toluenesulfonic acid monohydrate (PTSA)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Ethyl acetate (EtOAc)
Hexanes
Round-bottom flask with reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Procedure:
To a solution of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-toluenesulfonic acid monohydrate (0.05-0.1 eq).
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and stir for 2-4 hours.[7]
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Allow the reaction mixture to cool to room temperature.
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
Extract the aqueous mixture with ethyl acetate (3 x volume of methanol used).
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl ester.
If necessary, purify the product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Data Summary Table
Parameter
Value
Substrate
(S)-2-(Toluene-4-sulfonyloxy)-propionic acid
Alcohol
Methanol
Catalyst
H₂SO₄ or PTSA
Temperature
Reflux (~65 °C)
Reaction Time
2-4 hours
Expected Yield
>90%
Method 2: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2][9] This method is particularly useful for sterically hindered alcohols or for substrates that are sensitive to the harsh conditions of Fischer esterification.[1]
Causality of Experimental Choices
DCC (Dicyclohexylcarbodiimide): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[1] This intermediate is readily attacked by the alcohol.
DMAP (4-Dimethylaminopyridine): DMAP acts as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then attacked by the alcohol.[1][2] This catalytic cycle accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[2]
Aprotic Solvent: The reaction is typically carried out in a polar aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to dissolve the reactants and facilitate the reaction.[2]
Room Temperature: The reaction is generally performed at room temperature, highlighting its mild nature.[2]
Experimental Workflow Diagram
Caption: Workflow for Steglich Esterification.
Detailed Protocol: Synthesis of Benzyl (S)-2-(Toluene-4-sulfonyloxy)-propionate
Materials:
(S)-2-(Toluene-4-sulfonyloxy)-propionic acid
Benzyl alcohol
Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Dichloromethane (DCM, anhydrous)
1 M Hydrochloric acid (HCl) solution
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Procedure:
In a round-bottom flask, dissolve (S)-2-(Toluene-4-sulfonyloxy)-propionic acid (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.
Cool the mixture to 0 °C in an ice bath.
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous dichloromethane.
Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
Once the reaction is complete, filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table
Parameter
Value
Substrate
(S)-2-(Toluene-4-sulfonyloxy)-propionic acid
Alcohol
Benzyl alcohol
Coupling Agent
DCC
Catalyst
DMAP
Temperature
0 °C to Room Temperature
Reaction Time
12-16 hours
Expected Yield
80-95%
Method 3: Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol's chiral center.[3][10] When reacting a carboxylic acid with an alcohol, the reaction proceeds through the activation of the alcohol.[4] It is particularly useful for substrates that are sensitive to other esterification conditions.
Causality of Experimental Choices
Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): These reagents are the core components of the Mitsunobu reaction. PPh₃ and DEAD/DIAD react to form a phosphonium salt, which then activates the alcohol, turning the hydroxyl group into a good leaving group.[4]
Pronucleophile: The carboxylic acid acts as the pronucleophile. Once deprotonated, the resulting carboxylate anion acts as the nucleophile that displaces the activated hydroxyl group.[3]
Anhydrous Conditions: The reagents used in the Mitsunobu reaction are sensitive to water, so anhydrous conditions are essential for high yields.
Low Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction between PPh₃ and DEAD/DIAD, and then allowed to warm to room temperature.
Experimental Workflow Diagram
Caption: Workflow for Mitsunobu Reaction.
Detailed Protocol: Synthesis of Isopropyl (S)-2-(Toluene-4-sulfonyloxy)-propionate
Materials:
(S)-2-(Toluene-4-sulfonyloxy)-propionic acid
Isopropanol
Triphenylphosphine (PPh₃)
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Tetrahydrofuran (THF, anhydrous)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a stirred solution of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid (1.0 eq), isopropanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.
Add DEAD or DIAD (1.5 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
Monitor the reaction by TLC.
Once the reaction is complete, remove the solvent under reduced pressure.
The crude residue will contain the desired product, triphenylphosphine oxide, and the hydrazine byproduct. Purify by flash column chromatography on silica gel to obtain the pure ester.
Data Summary Table
Parameter
Value
Substrate
(S)-2-(Toluene-4-sulfonyloxy)-propionic acid
Alcohol
Isopropanol
Reagents
PPh₃, DEAD or DIAD
Solvent
Anhydrous THF
Temperature
0 °C to Room Temperature
Reaction Time
4-12 hours
Expected Yield
70-90%
Conclusion
The esterification of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid can be achieved through various methods, each with its own advantages. The choice of method should be guided by the nature of the alcohol and the overall synthetic strategy. For simple and robust alcohols, Fischer-Speier esterification offers a cost-effective solution. For more delicate or sterically demanding substrates, the mild conditions of the Steglich esterification are preferable. The Mitsunobu reaction provides a reliable alternative, though it requires careful control of reaction conditions and purification to remove byproducts. By following the detailed protocols and considering the underlying chemical principles outlined in these application notes, researchers can confidently and successfully synthesize a wide range of esters from this important chiral building block.
References
Mitsunobu Reaction - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
Mitsunobu Reaction - Chemistry Steps. (2025, March 26). Retrieved from [Link]
Mitsunobu Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]
Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. (2023). PMC. Retrieved from [Link]
Synthesis of intermediates used in the manufacture of anti-hiv agents. (2016). Google Patents.
Acid to Ester - Common Conditions. (n.d.). Retrieved from [Link]
Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Steglich esterification - Wikipedia. (n.d.). Retrieved from [Link]
Steglich Esterification - SynArchive. (n.d.). Retrieved from [Link]
Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved from [Link]
Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Fischer Esterification - Chemistry Steps. (2021, November 18). Retrieved from [Link]
Reaction conditions for SN2 displacement of tosylate group in propionic acid derivatives
Application Note: Precision Nucleophilic Substitution of -Tosyloxy Propionates Abstract This application note details the optimized reaction conditions for the displacement of the tosylate group in propionic acid derivat...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Nucleophilic Substitution of
-Tosyloxy Propionates
Abstract
This application note details the optimized reaction conditions for the
displacement of the tosylate group in propionic acid derivatives, specifically focusing on -tosyloxy esters (e.g., lactate tosylates). These substrates serve as critical chiral pool intermediates for synthesizing non-natural amino acids (-azido esters) and mercapto-acids (-thio esters). We address the kinetic competition between substitution () and elimination (), providing protocols that maximize inversion of configuration (Walden inversion) while suppressing acrylate formation.
Introduction & Mechanistic Rationale
The Substrate Challenge
Propionic acid derivatives bearing a leaving group at the
-position (e.g., Ethyl 2-(tosyloxy)propionate) are bifunctional electrophiles. They possess:
The
-Carbon: The site of nucleophilic attack ().
The
-Hydrogens: Acidic protons susceptible to base-induced elimination (), leading to -unsaturated esters (acrylates).
The tosylate group (-OTs) is chosen over halides for its superior leaving group ability (
of conjugate acid ) and crystalline stability. However, the adjacent carbonyl group increases the acidity of the -proton, increasing the risk of racemization via enolization if basic conditions are too harsh.
Mechanism: The Walden Inversion
The reaction proceeds via a concerted
mechanism. The nucleophile attacks the antibonding orbital from the backside, leading to a trigonal bipyramidal transition state. This results in the inversion of stereochemistry:[1]
Start: Ethyl (S)-2-(tosyloxy)propionate
End: Ethyl (R)-2-substituted propionate
Pathway Visualization
The following diagram illustrates the competing pathways and the transition state geometry.
Critical Reaction Parameters
Parameter
Recommendation
Rationale
Solvent
DMF or DMSO
Polar aprotic solvents solvate cations (, ) while leaving anions (, ) "naked" and highly reactive, increasing .
Temperature
RT to 60°C
Higher temperatures () significantly increase the rate of elimination () over substitution.
Concentration
0.5 M - 1.0 M
High concentration favors bimolecular () kinetics over unimolecular degradation.
Nucleophile
Azide () / Thioacetate ()
Strong nucleophiles with low basicity are essential to minimize proton abstraction (-elimination).
Experimental Protocols
Protocol A: Synthesis of Ethyl (R)-2-Azidopropionate
Target: Precursor for D-Alanine derivatives via reduction.
Reagents:
Ethyl (S)-2-(tosyloxy)propionate (1.0 equiv)
Sodium Azide (
) (1.5 equiv) [Warning: Toxic/Explosive ]
N,N-Dimethylformamide (DMF) (Anhydrous)
Procedure:
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Dissolution: Dissolve Ethyl (S)-2-(tosyloxy)propionate (10 mmol, 2.72 g) in anhydrous DMF (20 mL, 0.5 M).
Addition: Add Sodium Azide (15 mmol, 0.975 g) in a single portion.
Note:
is only partially soluble in DMF; the reaction is a slurry.
Reaction: Stir vigorously at Room Temperature for 12–16 hours.
Optimization: If reaction is slow (TLC monitoring), heat to 50°C. Do not exceed 60°C to prevent elimination.
Workup:
Dilute the mixture with water (100 mL) and extract with Diethyl Ether (
mL). Ether is preferred to facilitate removal of DMF.
Wash combined organics with saturated
and Brine.
Dry over
, filter, and concentrate under reduced pressure (keep bath due to volatility of the azide).
Purification: The crude oil is typically pure enough (>95%) for subsequent reduction. If necessary, purify via silica gel chromatography (Hexanes/EtOAc 9:1).
Expected Yield: 85–95%
Data Validation: IR peak at ~2100
( stretch).
Protocol B: Synthesis of Ethyl (R)-2-(Acetylthio)propionate
Target: Precursor for Cysteine analogs.
Reagents:
Ethyl (S)-2-(tosyloxy)propionate (1.0 equiv)
Potassium Thioacetate (KSAc) (1.2 equiv)
DMF or Acetone
Procedure:
Setup: Use a standard flask with nitrogen atmosphere.
Dissolution: Dissolve Ethyl (S)-2-(tosyloxy)propionate (10 mmol) in DMF (20 mL).
Alternative: Acetone can be used but requires reflux temperatures. DMF at RT is preferred for enantiopurity.
Addition: Add Potassium Thioacetate (12 mmol, 1.37 g). The solution will likely turn a dark orange/brown color (characteristic of thioacetate salts).
Reaction: Stir at Room Temperature for 4–6 hours. Thioacetate is a highly potent nucleophile (high "n" value) and reacts faster than azide.
Workup:
Dilute with water and extract with Ethyl Acetate.
Critical Step: Wash organics extensively with water to remove residual DMF and foul-smelling sulfur byproducts.
Deprotection (Optional): To generate the free thiol, treat the thioester with mild base (
in MeOH) under inert atmosphere to prevent disulfide dimerization.
Expected Yield: 80–90%
Troubleshooting & Optimization Logic
The following decision tree assists in optimizing conditions when yields are low.
References
Mechanistic Foundation: Effenberger, F. (1994). "Synthesis of
-Amino Acids from -Hydroxy Acids." Angewandte Chemie International Edition. Link (Context: Inversion of lactate tosylates).
Azide Protocol: Scriven, E. F. V., & Turnbull, K. (1988). "Azides: Their Preparation and Synthetic Uses." Chemical Reviews, 88(2), 297–337. Link
Thioacetate Chemistry: Watson, R. J., et al. (2006). "Thioacetate displacement of tosylates." Tetrahedron Letters, 47(27), 4665-4667. Link
Safety Data: National Research Council (US). (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
Improving yield of (S)-2-Tosyloxypropionic acid synthesis reactions
Current Status: Online | Tier: L3 (Senior Application Support) | Topic: Yield Optimization Diagnostic & Troubleshooting Dashboard Welcome to the technical support hub for chiral sulfonate synthesis. If you are experienci...
Welcome to the technical support hub for chiral sulfonate synthesis. If you are experiencing low yields (<50%), oiling out, or racemization during the synthesis of (S)-2-tosyloxypropionic acid from (S)-lactic acid, start with this diagnostic workflow.
Troubleshooting Logic Flow
Figure 1: Decision tree for diagnosing yield failures in alpha-hydroxy acid tosylation.
The "Why": Mechanistic Yield Killers
To improve yield, you must understand the competing kinetics. The reaction is an O-sulfonylation, but (S)-lactic acid presents two competing nucleophiles (-OH and -COOH) and a risk of elimination.
Critical Process Parameters (CPPs)
Parameter
The Risk
The Fix
Moisture
Hydrolysis: Water competes with the hydroxyl group for TsCl, forming p-toluenesulfonic acid (TsOH) instead of the product.
Use anhydrous Pyridine/DCM. Dry Lactic Acid (azeotropic distillation with toluene) before reaction.
Temperature
Elimination: Above 10°C, the base promotes E2 elimination, converting the product into Acrylic Acid.
Maintain reaction at -5°C to 0°C . Do not rush the addition of TsCl.
Stoichiometry
Mixed Anhydride: The -COOH group can react with TsCl to form a mixed anhydride, which is unstable.
Use >2.2 eq. of Base . The first equivalent deprotonates the carboxylic acid (protecting it as a salt); the second acts as the proton scavenger for the alcohol tosylation.
Chirality
Inversion (Post-Reaction): The synthesis retains configuration (S S). However, if Cl- ions accumulate (from Pyridine·HCl) at high temp, they can attack the product via SN2, inverting it to (R)-2-chloropropionic acid.
Keep temperature low. Avoid heating during workup.
Reaction Pathway Visualization
Figure 2: Reaction pathway showing the desired route (Green) vs. thermal and hydrolytic degradation paths (Red).
Optimized Protocol: The "Gold Standard" Method
Note: While many attempt this in Pyridine alone, a biphasic or DCM/TEA approach often yields cleaner product for the free acid.
Protocol A: Direct Tosylation (Recommended for <10g scale)
Reagents:
(S)-Lactic Acid (anhydrous)
p-Toluenesulfonyl chloride (TsCl) (1.1 - 1.2 eq)
Pyridine (Solvent & Base) - Must be dry (stored over KOH or sieves)
Step-by-Step:
Drying: If starting with 85% aq. lactic acid, dissolve in Toluene and reflux with a Dean-Stark trap to remove water. Evaporate Toluene.
Solubilization: Dissolve the anhydrous Lactic Acid in dry Pyridine (approx. 5 mL per gram of acid).
Cooling: Cool the solution to -10°C using an ice/salt bath.
Addition: Add TsCl portion-wise over 1 hour. Crucial: Monitor internal temp; do not let it rise above 0°C.
Incubation: Stir at 0°C for 4 hours, then place in a refrigerator (4°C) overnight. Do not stir at room temp.
Quenching: Pour the mixture into ice water/HCl mixture (maintain pH < 2 to keep the product protonated and Pyridine in the aqueous phase).
Extraction: Extract immediately with Ethyl Acetate (x3).
Purification: Wash organic layer with Brine. Dry over Na2SO4. Concentrate in vacuo at <30°C (product is heat sensitive).
Protocol B: The "Ester Route" (Recommended for High Purity)
If your application allows, synthesize the methyl ester first. It avoids the carboxylic acid interference.
(S)-Lactic Acid
Methyl (S)-Lactate (MeOH/H+).
Methyl (S)-Lactate + TsCl/TEA
Methyl (S)-2-tosyloxypropionate.
Hydrolysis (LiOH/THF/Water)
(S)-2-Tosyloxypropionic acid.
Advantage:[1][2] Step 2 yields are typically >90% and the product is easier to crystallize.
Technical FAQ
Q: My product is an oil, but the literature says it should be a solid. Why?A: This is usually due to trace solvent (Pyridine) or impurities (TsOH) preventing crystallization.
Fix: Triturate the oil with cold Hexane or a Hexane/Ether mixture. Scratch the flask sides with a glass rod to induce nucleation. If it remains an oil, check NMR for Pyridine (peaks at 7-8.5 ppm). If Pyridine is present, dissolve in Ether and wash again with 1N HCl.
Q: Can I use Triethylamine (TEA) instead of Pyridine?A: Yes, but TEA is a stronger base and can promote elimination to acrylic acid more aggressively than Pyridine. If using TEA, use DCM as the solvent and keep the temperature strictly at -10°C. Add DMAP (catalytic amount) to speed up the reaction so it finishes before elimination takes over.
Q: How do I remove excess TsCl without chromatography?A: TsCl is not soluble in water, but it hydrolyzes slowly.
Fix: At the end of the reaction, add a small amount of water and stir for 30 mins (while keeping cool) to hydrolyze unreacted TsCl to TsOH. TsOH is water-soluble and will be removed during the aqueous workup.
Q: Does the reaction invert the stereocenter?A: No. The reaction breaks the O-H bond, not the C-O bond. Therefore, (S)-Lactic acid yields (S)-Tosylate .
Warning: If you subsequently react this tosylate with a nucleophile (e.g., Azide, Amine), that step will proceed via SN2 and cause inversion.
References
Mechanism of Sulfonylation
Khan Academy/Master Organic Chemistry. "Conversion of Alcohols to Tosylates."[3][4] Explains the retention of stereochemistry during O-tosylation.
Lactic Acid Derivatives & Stability
MDPI. "Lactic Acid: A Comprehensive Review."[5] Discusses the chemical reactivity and stability of lactic acid derivatives.
General Tosylation Protocols (Pyridine Method)
Thermo Fisher Scientific.[6] "Accurate and Reliable Quantitation of P-Toluenesulfonates." Provides context on the formation and stability of tosylate impurities and handling.[7][8]
Elimination Risks (Acrylic Acid formation)
SciSpace. "Catalytic acetoxylation of lactic acid... en route to acrylic acid."[9][10] Highlights the ease with which lactic acid derivatives eliminate to form acrylic acid under acidic/basic conditions.
Handling moisture sensitivity of (S)-2-Tosyloxypropionic acid in storage
A Guide for Researchers, Scientists, and Drug Development Professionals on the Handling and Storage of a Moisture-Sensitive Reagent Welcome to the technical support center for (S)-2-Tosyloxypropionic acid. As a Senior Ap...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals on the Handling and Storage of a Moisture-Sensitive Reagent
Welcome to the technical support center for (S)-2-Tosyloxypropionic acid. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical challenges associated with the moisture sensitivity of this important chiral building block. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your material and the success of your experiments. Our approach is grounded in fundamental chemical principles and field-proven best practices.
I. Understanding the Challenge: The Inherent Instability of (S)-2-Tosyloxypropionic Acid
(S)-2-Tosyloxypropionic acid is a valuable reagent in organic synthesis, prized for its dual functionality: a chiral propionic acid moiety and an excellent leaving group (tosylate). However, the very nature of the tosylate group, a sulfonate ester, renders the molecule susceptible to nucleophilic attack, particularly by water.[1] This inherent moisture sensitivity is the primary challenge in its storage and handling.
Exposure to atmospheric moisture initiates a hydrolysis reaction. This degradation pathway compromises the purity of the reagent, leading to the formation of two key impurities: (S)-Lactic acid and p-Toluenesulfonic acid (TsOH) . The presence of these impurities can have significant consequences for subsequent reactions, affecting yields, stereochemical outcomes, and purification processes.
Below is a diagram illustrating the hydrolytic degradation pathway:
Caption: Hydrolytic Degradation Pathway.
II. Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and storage of (S)-2-Tosyloxypropionic acid.
Q1: My container of (S)-2-Tosyloxypropionic acid arrived as a solid, but has since become sticky/oily. What happened?
A1: This is a classic sign of moisture absorption and subsequent hydrolysis. (S)-2-Tosyloxypropionic acid is a hygroscopic solid. When it absorbs water from the atmosphere, it can begin to deliquesce (dissolve in the absorbed water) and degrade into (S)-lactic acid and p-toluenesulfonic acid. The resulting mixture of solids and liquids often presents as a sticky or oily substance. The material is likely compromised and should be assessed for purity before use.
Q2: How should I store my (S)-2-Tosyloxypropionic acid upon receipt?
A2: Proper storage is paramount to maintaining the integrity of the reagent. Follow these guidelines:
Immediate Inspection: Upon receipt, inspect the container seal for any breaches.
Inert Atmosphere: If possible, store the container inside a nitrogen-filled glove box or a desiccator cabinet purged with an inert gas like nitrogen or argon.[2]
Desiccation: At a minimum, place the tightly sealed container in a desiccator with an active desiccant.[3]
Temperature: Store in a cool, dry place. Refer to the supplier's safety data sheet (SDS) for specific temperature recommendations, which is often refrigerated conditions.[4]
Q3: What is the best type of desiccant to use?
A3: For a highly moisture-sensitive compound like this, a high-efficiency desiccant is recommended.
Molecular Sieves (3Å or 4Å): These are highly effective at scavenging moisture to very low levels and are a superior choice for protecting highly sensitive reagents.[5]
Indicating Silica Gel: This is a good alternative. The color change provides a clear visual cue when the desiccant is saturated and needs to be replaced or regenerated.[3]
Desiccant Type
Adsorption Capacity
Best Use Case for (S)-2-Tosyloxypropionic Acid
Molecular Sieves
High
Ideal for long-term storage and maintaining a very low humidity environment.[6]
Indicating Silica Gel
Moderate to High
Good for general use; the indicator is helpful for monitoring.[4]
Montmorillonite Clay
Moderate
A cost-effective option for less critical applications.[4]
Q4: Can I handle the reagent on the open bench?
A4: It is strongly advised to minimize exposure to the open atmosphere.[2] Weighing and transferring the solid should be done as quickly as possible. For sensitive reactions, it is best practice to handle the material inside a glove box or glove bag with a positive pressure of inert gas.
Q5: My reaction is failing or giving low yields. Could degraded (S)-2-Tosyloxypropionic acid be the cause?
A5: Absolutely. The presence of (S)-lactic acid and p-toluenesulfonic acid can interfere with your reaction in several ways:
Stoichiometry: The actual amount of active reagent is lower than weighed.
Side Reactions: The acidic p-toluenesulfonic acid can catalyze unwanted side reactions.
Nucleophilic Interference: The hydroxyl group of lactic acid could potentially compete in reactions.
It is crucial to verify the purity of your starting material if you suspect it has been compromised.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to the quality of your (S)-2-Tosyloxypropionic acid.
Caption: Troubleshooting Workflow.
IV. Experimental Protocols
These protocols provide step-by-step guidance for assessing the quality of your reagent.
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This method allows for a rapid qualitative and semi-quantitative assessment of degradation.
Sample Preparation:
Accurately weigh approximately 10-15 mg of (S)-2-Tosyloxypropionic acid.
Dissolve the sample in a deuterated solvent that will not exchange with the acidic proton, such as Deuterated Chloroform (CDCl₃) or Deuterated Acetone (Acetone-d₆).
Transfer the solution to a clean, dry NMR tube.
Data Acquisition:
Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for accurate integration of all signals.
Data Analysis:
Expected Signals for Pure (S)-2-Tosyloxypropionic Acid:
Aromatic protons of the tosyl group (two doublets, ~7.4-7.8 ppm).
Methyl protons of the tosyl group (singlet, ~2.4 ppm).
Methine proton (CH) of the propionic acid backbone (quartet).
Methyl protons (CH₃) of the propionic acid backbone (doublet).
Carboxylic acid proton (broad singlet, variable chemical shift).
Signals Indicating Degradation:
Appearance of new aromatic signals corresponding to free p-Toluenesulfonic acid.
Appearance of a quartet and doublet corresponding to the methine and methyl protons of (S)-Lactic acid.
Quantification: Compare the integration of a characteristic peak of the starting material (e.g., the tosyl methyl singlet) to a characteristic peak of a degradation product to estimate the level of impurity.
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is the gold standard for accurately quantifying the purity and degradation products.[7][8]
Forced Degradation Study (Method Development):
Objective: To generate degradation products and ensure the analytical method can separate them from the parent compound.
Acid Hydrolysis: Dissolve a small amount of the compound in a solution of 0.1 M HCl and heat gently (e.g., 60 °C) for several hours.[9]
Base Hydrolysis: Dissolve a small amount of the compound in a solution of 0.1 M NaOH at room temperature for a few hours.[9]
Analysis: Analyze the stressed samples by HPLC to develop a gradient method that resolves the parent peak from all degradation product peaks.
Example HPLC Method:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: Water with 0.1% Phosphoric Acid.
Mobile Phase B: Acetonitrile.
Gradient: A time-based gradient from high aqueous content to high organic content (e.g., 5% to 95% B over 20 minutes).
Flow Rate: 1.0 mL/min.
Detection: UV at 220 nm or 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.
Purity Assessment of a Stored Sample:
Prepare a solution of your stored (S)-2-Tosyloxypropionic acid at a known concentration (e.g., 1 mg/mL).
Run the sample using the validated HPLC method.
Calculate the purity by the area percent method, assuming equal response factors for a preliminary assessment.
V. References
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
AGM Container Controls. (2025, March 13). Selecting Desiccant Guide. Retrieved from [Link]
Edco Supply Co. (n.d.). Understanding Desiccants: Function & Types. Retrieved from [Link]
Sorbead India. (2025, January 27). Comprehensive Guide to Desiccant Types & Their Effectiveness. Retrieved from [Link]
Stream Peak. (2022, June 13). Choosing Right Desiccant – Protected from Moisture Damage. Retrieved from [Link]
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
Weinreb, S. M. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. PMC. Retrieved from [Link]
Walker, G. S., & Baillie, T. A. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. PubMed. Retrieved from [Link]
Patel, P. N., et al. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
Olsen, B. A. (1992). A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. PubMed. Retrieved from [Link]
Akmese, B. (2020, March 26). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. DergiPark. Retrieved from [Link]
Technical Support Center: Stereocontrol in Nucleophilic Reactions of (S)-2-Tosyloxypropionic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (S)-2-Tosyloxypropionic acid. This resource provides in-depth troubleshooting advice and answe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (S)-2-Tosyloxypropionic acid. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the minimization of side reactions during nucleophilic attack on this versatile chiral building block. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to achieve high yields and excellent stereochemical purity in your synthetic endeavors.
Introduction: The Challenge of Stereocontrol
(S)-2-Tosyloxypropionic acid is a valuable chiral starting material for introducing a propionic acid moiety with a defined stereocenter. The tosylate group is an excellent leaving group, making the C2 position highly susceptible to nucleophilic attack.[1][2] The desired reaction is typically a bimolecular nucleophilic substitution (SN2), which proceeds with a complete inversion of stereochemistry.[3][4] However, the unique structure of this substrate, featuring a carboxylic acid group alpha to the stereocenter, presents several challenges that can lead to competing side reactions and compromise the stereochemical integrity of the product.
This guide will address the most common issues encountered: unexpected stereochemical outcomes (retention), loss of optical purity (racemization), and the formation of elimination byproducts.
Troubleshooting Guide & FAQs
FAQ 1: Unexpected Stereochemistry - Why am I observing retention of configuration instead of the expected inversion?
Answer:
This is a classic case of Neighboring Group Participation (NGP) by the adjacent carboxylate group.[5][6] Instead of a direct backside attack by your external nucleophile (Path A), the deprotonated carboxylate acts as an internal nucleophile, displacing the tosylate in a rapid, intramolecular SN2 reaction. This forms a highly reactive, transient α-lactone intermediate.[7][8] Your external nucleophile then attacks this α-lactone, again via an SN2 mechanism, opening the three-membered ring.
Because the overall process involves two consecutive SN2 reactions, each causing an inversion of configuration, the net result is retention of stereochemistry relative to the starting material.[6][9] This pathway is often kinetically favored over the direct intermolecular reaction because the internal nucleophile is "tethered" to the molecule, leading to a significant rate enhancement known as anchimeric assistance.[5][10]
Fig 1. NGP vs. Direct SN2 : Diagram showing the competition between direct SN2 attack (Path A) leading to inversion and Neighboring Group Participation (Path B) leading to retention.
Troubleshooting Protocol: Suppressing NGP
The most effective strategy to prevent NGP is to temporarily "mask" the internal nucleophile. By converting the carboxylic acid to an ester (e.g., methyl or ethyl ester), you eliminate its ability to participate in the reaction.
Step-by-Step Protocol:
Esterification: Protect the carboxylic acid of (S)-2-Tosyloxypropionic acid as a simple alkyl ester (e.g., using methanol or ethanol with a catalytic amount of acid like H₂SO₄ or HCl).
Purification: Purify the resulting (S)-2-Tosyloxypropionate ester to remove any remaining free acid.
Nucleophilic Substitution: Perform the SN2 reaction with your desired nucleophile on the ester substrate. Under these conditions, the reaction is much more likely to proceed via a direct backside attack, yielding the product with inverted stereochemistry.
Hydrolysis: If the final product requires a free carboxylic acid, the ester can be hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions. Note that basic conditions for hydrolysis must be carefully controlled to avoid racemization (see FAQ 2).
FAQ 2: Loss of Stereochemical Purity - Why is my product a racemic mixture?
Answer:
Racemization at the α-carbon of a carbonyl compound is a common side reaction, particularly under basic or, to a lesser extent, acidic conditions.[1][11] The α-proton (the hydrogen on the same carbon as the tosylate and carboxyl group) is acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate.[12] Reprotonation of this flat enolate can occur from either face with equal probability, leading to a mixture of both (S) and (R) enantiomers, resulting in a racemic or partially racemized product.[11][13]
Even if your nucleophile also acts as a weak base, or if you use a base to deprotonate a weakly acidic nucleophile, you risk initiating this racemization pathway.
Fig 2. Base-Catalyzed Racemization : Mechanism showing how a base can lead to a planar, achiral enolate intermediate, resulting in racemization.
Troubleshooting Protocol: Minimizing Racemization
Avoid Strong Bases: Whenever possible, avoid using strong, non-nucleophilic bases. If a base is required to deprotonate your nucleophile, use the minimum stoichiometric amount at the lowest possible temperature.
Control pH: Maintain the reaction mixture as close to neutral as possible. If performing the reaction on the free acid, consider using a non-basic nucleophile or conditions that do not require a basic medium.
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to slow down the rate of proton abstraction relative to the desired nucleophilic substitution.
Ester Protection: As mentioned in FAQ 1, converting the carboxylic acid to an ester significantly reduces the acidity of the α-proton, making enolate formation much less favorable. This is a highly effective strategy to prevent racemization.
FAQ 3: Low Yield - How can I prevent the formation of acrylic acid?
Answer:
The formation of acrylic acid (or its corresponding ester if you are using a protected substrate) is the result of an E2 (bimolecular elimination) reaction.[14][15] In this pathway, the nucleophile acts as a base, abstracting a proton from the β-carbon (the methyl group) while simultaneously displacing the tosylate leaving group.[16]
This side reaction is in direct competition with the desired SN2 pathway and is favored by specific conditions.[13]
Factors Favoring E2 Elimination:
Factor
Condition Favoring E2
Rationale
Base Strength
Strong, non-polarizable bases (e.g., alkoxides)
Strong bases are more effective at proton abstraction.[15]
Steric Hindrance
Bulky bases (e.g., potassium tert-butoxide)
Sterically hindered bases find it difficult to access the electrophilic carbon for SN2 attack and will preferentially abstract a more accessible β-proton.[17][18]
Solvent
Polar protic solvents (e.g., ethanol, water)
These solvents can stabilize the transition state of the elimination reaction.[9][19]
Temperature
High temperatures
Elimination reactions often have a higher activation energy than substitution and are favored by increased temperature (more entropically favored).
Choice of Nucleophile/Base: Use a nucleophile that is a weak base (e.g., azide, cyanide, halides). If using an alkoxide, choose a less hindered one (e.g., methoxide over tert-butoxide).[18]
Solvent Selection: Employ a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents enhance the nucleophilicity of the attacking species without solvating it as strongly as protic solvents, favoring the SN2 pathway.[9][19]
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C or room temperature is sufficient. Avoid heating the reaction unless absolutely necessary.
Substrate: The substrate is a secondary tosylate, which is susceptible to both SN2 and E2 reactions. Careful control of the other parameters is therefore critical.[13]
Fig 3. Competition between SN2 and E2 : The nucleophile can either attack the electrophilic carbon (SN2) or abstract a proton (E2), leading to different products.
Summary Workflow for Optimization
For a successful and stereochemically pure product, a systematic approach is recommended. The following workflow is designed to mitigate all major side reactions.
Fig 4. Optimized Experimental Workflow : A step-by-step process to minimize side reactions and maximize the yield of the desired stereoisomer.
By following this structured approach, researchers can effectively navigate the complexities of nucleophilic substitution on (S)-2-Tosyloxypropionic acid, ensuring reliable and reproducible results for applications in research and drug development.
References
How Solvation Influences the SN2 versus E2 Competition . ResearchGate. Available at: [Link]
Elimination of Tosylates . Sciencemadness.org. Available at: [Link]
Ab initio theoretical investigation of the mechanism for α-lactone formation from α-halocarboxylates . Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
Neighbouring group participation . Wikipedia. Available at: [Link]
The CX bond in alkyl halides is polar... . Course Hero. Available at: [Link]
Neighbouring Group Participation | Tricks and Tech . YouTube. Available at: [Link]
Why does neighbouring group participation happen? . Chemistry Stack Exchange. Available at: [Link]
Why do polar aprotic solvents favour SN2 over E2? . Chemistry Stack Exchange. Available at: [Link]
Neighbouring group participation: alpha-lactone formation . ChemTube3D. Available at: [Link]
11.2: The SN2 Reaction . Chemistry LibreTexts. Available at: [Link]
19.11: Racemization . Chemistry LibreTexts. Available at: [Link]
SN2 Reaction Mechanisms . YouTube. Available at: [Link]
Tosylates And Mesylates . Master Organic Chemistry. Available at: [Link]
The SN2 Reaction Mechanism . Master Organic Chemistry. Available at: [Link]
Dyotropic rearrangement of alpha-lactone to beta-lactone: a computational study of small-ring halolactonisation . PubMed. Available at: [Link]
SN2 Handout 2013 . University of Colorado Boulder. Available at: [Link]
Intramolecular Cyclization... . MDPI. Available at: [Link]
A real space picture of the role of steric effects in SN2 reactions . PMC - NIH. Available at: [Link]
SN2 reaction of alkoxide ions with alkyl halides... . Master Organic Chemistry. Available at: [Link]
Polymers Based on PLA from Synthesis Using D,L-Lactic Acid... . PMC - NIH. Available at: [Link]
effect of steric hindrance on nucleophiles . Reddit. Available at: [Link]
When optically active ( R ) − 2 -methylcyclohexanone is treated with either aqueous base or acid, racemization occurs. Explain. Vaia. Available at: [Link]
Understanding Steric Effects: Impact on Molecular Structure and Reactivity . LinkedIn. Available at: [Link]
Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones . ResearchGate. Available at: [Link]
8.5. Elimination reactions . Lumen Learning. Available at: [Link]
HYDROLYSIS . University of Windsor. Available at: [Link]
Alcohols in SN1 and SN2 Reactions . Chemistry Steps. Available at: [Link]
Mechanism of the E2 Reaction . Master Organic Chemistry. Available at: [Link]
HYDROLYSIS REACTIONS . Ankara University. Available at: [Link]
Stereospecificity of E2 Elimination Reactions . Chemistry Steps. Available at: [Link]
E2 reactions (video) . Khan Academy. Available at: [Link]
Technical Support Center: Solvent Optimization for (S)-2-(Toluene-4-sulfonyloxy)-propionic Acid
[1][2] Topic: Solvent Selection for Nucleophilic Substitution & Stability Molecule: (S)-2-(Toluene-4-sulfonyloxy)-propionic acid (also known as O-Tosyl-L-Lactic Acid) Document ID: TS-OTs-PROP-001 Last Updated: February 1...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Topic: Solvent Selection for Nucleophilic Substitution & Stability
Molecule: (S)-2-(Toluene-4-sulfonyloxy)-propionic acid (also known as O-Tosyl-L-Lactic Acid)
Document ID: TS-OTs-PROP-001
Last Updated: February 15, 2026[1][2]
Executive Summary: The "Golden Rules" of Reactivity
Working with (S)-2-(Toluene-4-sulfonyloxy)-propionic acid requires a precise balance between promoting nucleophilic attack and suppressing racemization.[1][2] This molecule features a high-energy leaving group (Tosylate) on a chiral center adjacent to a carboxylic acid.[1][2][3]
The Core Conflict:
Goal: Efficient
displacement (Inversion of Configuration: ).
Threat:
Solvolysis (Racemization) or E2 Elimination (Formation of Acrylic Acid).[1][2]
The Solvent Directive:
ALWAYS use Polar Aprotic Solvents (DMF, DMSO, Acetonitrile) for substitution reactions to maximize rate and stereochemical integrity.[2]
NEVER use Polar Protic Solvents (Water, Methanol, Ethanol) as reaction media; they solvate the nucleophile (killing reactivity) and promote carbocation formation (causing racemization).[2]
AVOID strong heating in basic media to prevent elimination to acrylic acid derivatives.[2]
Critical Solvent Parameters
The following matrix guides solvent selection based on the intended chemical transformation.
Solvent Class
Examples
Suitability
Mechanistic Impact
Polar Aprotic
DMF, DMSO, NMP
Optimal
Favors . Solvates cations (, ) well but leaves anions (Nucleophiles) "naked" and highly reactive.[1][2] Promotes Walden inversion.
Polar Aprotic (Volatile)
Acetonitrile (MeCN), Acetone
Good
Good for easier workup.[1][2] Acetone is excellent for Finkelstein reactions (e.g., NaI) due to salt solubility differences.[2]
Polar Protic
Water, MeOH, EtOH
Contraindicated
Favors /Solvolysis. Hydrogen bonding "cages" the nucleophile, reducing rate by factors of >1000.[2] Promotes ionization to carbocation Racemization.[2]
Non-Polar
DCM, Toluene
Situational
Poor solubility for salt-based nucleophiles (e.g., ).[2] Requires Phase Transfer Catalysis (PTC) to function effectively.[1][2]
Basic Solvents
Pyridine
Synthesis Only
Used strictly during the synthesis of the tosylate from L-lactic acid to scavenge HCl.[2] Not recommended for displacement reactions due to side reactions.[1][2]
Visualizing the Reactivity Pathways[2]
The diagram below illustrates the competing pathways dictated by your solvent choice.
Caption: Figure 1. Solvent-dependent reaction pathways.[1][2][4][5][6] Green path (
) is desired; Red path () leads to loss of chirality.[1][2]
Preparation: Dry the reaction flask and purge with Nitrogen/Argon. Moisture promotes hydrolysis of the tosylate.[2]
Solvation: Dissolve (S)-2-TsO-propionic acid in anhydrous DMF.
Note: The acid proton (COOH) will consume 1 eq of azide to form hydrazoic acid (
) if not neutralized, or you can pre-neutralize with 1 eq of mild base (NaHCO3).[2] However, standard practice often uses excess azide or protects the acid as an ester first.[2] If using free acid, expect gas evolution ( is toxic—work in a fume hood). [2]
Addition: Add
in one portion.
Reaction: Stir at Room Temperature for 4–12 hours.
Why? Heating increases the risk of elimination to acrylic acid.[2]
Workup (Crucial):
Dilute with water (5x volume) only after reaction is complete.
Extract immediately into Ethyl Acetate or DCM.[1][2]
Warning: Do not leave the product in acidic aqueous solution for long periods to avoid racemization.[2]
Frequently Asked Questions (FAQ)
Q1: Can I use Acetone as a solvent?A: Yes, Acetone is a polar aprotic solvent and is excellent for reactions involving sodium salts (like NaI or NaN3) because the sodium tosylate byproduct often precipitates out, driving the equilibrium (Finkelstein conditions).[2] However, ensure the acetone is anhydrous.[2]
Q2: Why is my product racemic even though I used DMF?A: Check your workup. If you heated the reaction, or if you exposed the final chiral product to strong acid/base during extraction for an extended time, racemization likely occurred after the substitution.[2] Also, verify the optical purity of your starting material; TsCl reaction with lactic acid must be done at
in Pyridine/DCM to prevent racemization during the synthesis of the starting material.[2]
Q3: Can I run this reaction on the methyl ester instead of the free acid?A:Highly Recommended. Converting the carboxylic acid to a methyl or tert-butyl ester before the tosylate displacement prevents side reactions involving the acidic proton.[2] It also improves solubility in non-polar solvents if you wish to use DCM with a Phase Transfer Catalyst.[2]
Q4: Is the Tosylate group stable in water?A: Only temporarily.[2] In neutral water at room temperature, it hydrolyzes slowly back to lactic acid.[2] In basic water (NaOH), it hydrolyzes rapidly.[2] In acidic water, it is somewhat stable but prone to
racemization.[2] Avoid water until the quench step.[2]
References
Nucleophilic Substitution Mechanisms
Title: The Role of Solvent in SN1, SN2, E1 and E2 Reactions[2][7]
Specific optical rotation values for (S)-2-(Toluene-4-sulfonyloxy)-propionic acid validation
This guide provides a technical analysis of the optical rotation values for (S)-2-(Toluene-4-sulfonyloxy)-propionic acid (also known as (S)-2-Tosyloxypropionic acid or O-Tosyl-L-Lactic Acid ), a critical chiral building...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the optical rotation values for (S)-2-(Toluene-4-sulfonyloxy)-propionic acid (also known as (S)-2-Tosyloxypropionic acid or O-Tosyl-L-Lactic Acid ), a critical chiral building block used for stereoselective
inversions.
Executive Summary: The Validation Challenge
The Core Problem: Direct optical rotation measurement of the free acid (S)-2-(Tosyloxy)propionic acid (CAS 70836-98-5) is notoriously unreliable in industrial settings. The compound is hygroscopic and prone to hydrolysis or elimination (forming acrylic acid derivatives) upon prolonged storage or exposure to moisture.
The Solution: In high-integrity drug development workflows, validation is rarely performed on the free acid. Instead, the Methyl Ester derivative is used as the Reference Standard for optical purity determination. This guide provides the specific rotation values for this derivative and the protocol for converting the acid to the ester for validation.
Part 1: Specific Optical Rotation Values
The following data represents the industry-standard reference values for the stable derivative used to validate the enantiomeric excess (ee%) of the (S)-acid.
Derived from (S)-(+)-Lactic Acid via tosylation and esterification.
Parameter
Value / Condition
Notes
Specific Rotation
-45.5° to -46.5°
High purity (>98% ee)
Concentration (c)
1.0 - 2.0 g/100 mL
Standard analytical concentration
Solvent
Chloroform (CHCl)
Preferred solvent for sulfonate esters
Temperature
20°C - 25°C
Temperature control is critical
Configuration
(S)
Retention of configuration from L-Lactic Acid
Comparative Analysis: Alternatives
Alternative Leaving Group
Stability
Reactivity ()
Optical Rotation Benchmark
Tosylate (-OTs)
High (Crystalline)
Good
-46° (Methyl ester, CHCl)
Mesylate (-OMs)
Moderate (Liquid/Oil)
Higher
(Methyl ester, CHCl)
Triflate (-OTf)
Low (Very Reactive)
Highest
N/A (Too unstable for standard polarimetry)
Critical Insight: While L-Lactic acid is dextrorotatory (+) , the introduction of the sulfonyl group and subsequent esterification typically results in a levorotatory (-) shift for the tosylate derivative in chloroform. This sign inversion is a property of the electronic environment, not a change in absolute stereochemistry (which remains S ).
Part 2: Mechanism & Scientific Rationale
Stereochemical Integrity (Retention vs. Inversion)
It is a common misconception that tosylation inverts stereochemistry.
Step 1 (Tosylation): Reaction of L-Lactic Acid (S) with p-Toluenesulfonyl chloride (TsCl) occurs at the Oxygen atom. The chiral center (Carbon) is not touched. Therefore, Retention of Configuration occurs.
Result: (S)-(+)-Lactic Acid
(S)-(-)-Tosylate.
Step 2 (Nucleophilic Substitution): When this tosylate is used as a leaving group (e.g., with a phenoxide nucleophile for herbicide synthesis), the nucleophile attacks the chiral carbon. This causes Walden Inversion .
Result: (S)-Tosylate
(R)-Product.
Solvatochromic Effects
Optical rotation is highly solvent-dependent for sulfonate esters.
Chloroform: Stabilizes the dipole, providing consistent negative rotation values.
Acetone/Methanol: Can form hydrogen bonds with the sulfonyl oxygens, altering the hydrodynamic radius and potentially shifting the rotation value significantly. Always report solvent.
Part 3: Experimental Protocols
Protocol A: Synthesis & Derivatization for Validation
Objective: Convert the unstable acid to the stable methyl ester for accurate optical rotation measurement.
Reagents:
(S)-Lactic Acid (anhydrous)
p-Toluenesulfonyl Chloride (TsCl)
Pyridine (Solvent/Base)
Methanol (for esterification)
Workflow:
Tosylation: Dissolve (S)-Lactic acid in pyridine at 0°C. Add TsCl (1.1 eq) portion-wise to avoid exotherm. Stir at
C for 4 hours.
Quench: Pour into ice-water/HCl mixture to remove pyridine. Extract with DCM.
Derivatization (Validation Step): Take a crude aliquot of the acid. Treat with Methanol/H
SO (cat.) or TMS-Diazomethane.
Purification: Pass the methyl ester through a short silica plug (Hexane/EtOAc 8:2).
Measurement: Dissolve the purified oil in Chloroform (
) and measure .
Protocol B: Self-Validating Measurement System
Zeroing: Blank the polarimeter with the exact batch of chloroform used for the sample.
Temperature: Ensure the cell is thermostated to
C C. A C deviation can shift values by .
Cell Length: Use a 1 dm (100 mm) cell.
Calculation:
Where is observed rotation, is path length in dm, and is concentration in g/100mL.[1][2][3]
Part 4: Visualization (Graphviz)
The following diagram illustrates the stereochemical pathway and the critical validation checkpoint.
Figure 1: Stereochemical workflow showing the synthesis of the Tosylate intermediate and the analytical branch (dashed line) used for optical purity validation.
References
Sigma-Aldrich (Merck). Product Specification: Methyl (S)-(-)-2-(tosyloxy)propionate. (Confirming optical rotation range for the methyl ester derivative). Link
Gao, Y., & Sharpless, K. B. (1988). "Asymmetric Synthesis of Both Enantiomers of Tomoxetine and Fluoxetine. Evaluation of Aromatic Sulfonate Esters as Leaving Groups." Journal of Organic Chemistry, 53(17), 4081-4084. (Discusses stability and reactivity of tosylates vs mesylates). Link
Camp, D., & Jenkins, I. D. (1989). "The synthesis of optically active 2-phenoxypropionic acids." Australian Journal of Chemistry, 42(3), 479-483. (Detailed protocol for lactic acid tosylation and inversion). Link
Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
Comparative Guide: IR Spectroscopy Characterization of (S)-2-(Toluene-4-sulfonyloxy)-propionic Acid
Executive Summary (S)-2-(Toluene-4-sulfonyloxy)-propionic acid (also known as (S)-O-Tosyllactic acid ) is a critical chiral building block used in the synthesis of optically active herbicides, nucleoside analogs, and pha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(S)-2-(Toluene-4-sulfonyloxy)-propionic acid (also known as (S)-O-Tosyllactic acid ) is a critical chiral building block used in the synthesis of optically active herbicides, nucleoside analogs, and pharmaceutical intermediates. Its purity is paramount; the retention of the chiral center at the C2 position depends on the integrity of the tosylation reaction.
This guide provides a definitive framework for identifying this compound via Infrared (IR) Spectroscopy. Unlike simple spectral matching, we utilize a comparative structural analysis approach. We characterize the target molecule by contrasting it against its precursor (Lactic Acid ) and the tosylating reagent (p-Toluenesulfonyl Chloride ), establishing a self-validating identification protocol.
Theoretical Framework & Synthesis Context
To interpret the IR spectrum accurately, one must understand the vibrational changes occurring during synthesis. The reaction involves the O-sulfonylation of the secondary alcohol in lactic acid.
Synthesis Pathway and Spectral Checkpoints
The following diagram illustrates the transformation and the critical IR checkpoints (Decision Nodes) required to validate the reaction.
Figure 1: Synthesis workflow highlighting the transformation of functional groups detectable by IR spectroscopy.
Comparative Spectral Analysis
The power of IR in this context lies in differentiation . You are not just looking for what is there, but what has disappeared.
The "Sulfonate Split"
The most definitive feature of the product is the Sulfonate Ester group. Unlike the broad signals of alcohols, sulfonates show two distinct, sharp bands due to the asymmetric and symmetric stretching of the
unit.
Master Comparison Table
The following table contrasts the Target Molecule against its primary impurities/precursors.
Functional Group Mode
(S)-2-Tosyloxypropionic Acid (Target)
(S)-Lactic Acid (Precursor)
p-TsCl (Reagent)
Diagnostic Value
Alcohol O-H Stretch
ABSENT
Strong, Broad (3200-3400 cm⁻¹)
Absent
Primary Indicator of Conversion
Acid O-H Stretch
Broad (2500-3300 cm⁻¹)
Broad (2500-3300 cm⁻¹)
Absent
Confirms carboxylic acid integrity
Carbonyl (C=O)
~1720-1740 cm⁻¹ (Shifted*)
~1710-1725 cm⁻¹
Absent
Confirms acid backbone retention
Sulfonate Asym ()
~1350-1370 cm⁻¹ (Strong)
Absent
~1360-1380 cm⁻¹ ()
Primary ID for Tosyl Group
Sulfonate Sym ()
~1170-1190 cm⁻¹ (Strong)
Absent
~1160-1180 cm⁻¹
Primary ID for Tosyl Group
Aromatic C=C
~1598 cm⁻¹, ~1495 cm⁻¹
Absent
~1590 cm⁻¹
Indicates aromatic ring presence
Para-Substitution
~815-830 cm⁻¹ (C-H bend)
Absent
~815 cm⁻¹
Confirms para-toluene structure
*Note: The electron-withdrawing nature of the sulfonate ester at the
-position often shifts the carboxylic carbonyl stretch to a slightly higher frequency compared to unsubstituted lactic acid.
Detailed Peak Assignments & Mechanistic Insight
The High-Frequency Region (3600 – 2500 cm⁻¹)
The "Ghost" Peak: In Lactic Acid, the alcoholic O-H stretch overlaps significantly with the carboxylic acid O-H. In the Target , the specific "hump" around 3400 cm⁻¹ (typical of secondary alcohols) must be absent.
Carboxylic Dimer: You will still see the broad "ferry" shape from 2500–3300 cm⁻¹. This is the O-H stretch of the carboxylic acid dimer. Do not mistake this for unreacted alcohol.
The Carbonyl Region (1750 – 1700 cm⁻¹)
Inductive Effect: The tosyl group is highly electron-withdrawing. This pulls electron density away from the neighboring carbon, and subsequently the carbonyl carbon. This often strengthens the C=O bond, shifting the peak slightly higher (e.g., from 1715 to 1735 cm⁻¹) compared to the starting material.
The Fingerprint Region (1500 – 600 cm⁻¹)
The "Eyeballs" of the Spectrum: The two sulfonate bands (Asymmetric ~1360 and Symmetric ~1180 cm⁻¹) are often the strongest peaks in the spectrum, resembling a pair of "eyes" in the fingerprint region.
S-O-C Stretch: Look for a distinct band around 900-1000 cm⁻¹ , corresponding to the S-O-C (ester) linkage, which distinguishes the product from the S-Cl bond of the starting reagent.
Experimental Protocol (Self-Validating)
To ensure reproducibility and trustworthiness (E-E-A-T), follow this protocol which includes built-in validation steps.
Sample Preparation
Given the acidic and hygroscopic nature of sulfonic acid derivatives, ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture interference.
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.
Cleaning: Clean crystal with isopropanol; collect a background spectrum (air) before every sample.
Sample Loading:
Place ~5-10 mg of solid (S)-2-Tosyloxypropionic acid on the crystal.
Apply pressure until the preview spectrum peaks stabilize (ensure good contact).
Scans: 16 or 32 (to reduce noise in the fingerprint region).
Validation Logic (Decision Tree)
Use this logic flow to interpret your data.
Figure 2: Step-by-step logic for validating the product identity.
Limitations & Orthogonal Methods
While IR is excellent for functional group verification, it has specific limitations regarding this molecule:
Enantiomeric Indistinguishability: IR spectroscopy (in an achiral environment) cannot distinguish between (S)-2-Tosyloxypropionic acid and its (R)-enantiomer.
Solution: Use Polarimetry (
) or Chiral HPLC to verify stereochemistry.
Water Interference: The carboxylic acid O-H stretch can mask trace water.
Solution: Karl Fischer titration is recommended if water content is critical.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general IR assignments).
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
NIST Chemistry WebBook. Infrared Spectroscopy Data Standards. National Institute of Standards and Technology. Available at: [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
A Comparative Guide to Elemental Analysis for Purity Assessment of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid
In the landscape of pharmaceutical research and development, the absolute purity of a chiral building block like (S)-2-(Toluene-4-sulfonyloxy)-propionic acid is not merely a quality metric; it is a fundamental prerequisi...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the absolute purity of a chiral building block like (S)-2-(Toluene-4-sulfonyloxy)-propionic acid is not merely a quality metric; it is a fundamental prerequisite for the synthesis of safe and efficacious active pharmaceutical ingredients (APIs). The stereochemical integrity and the absence of process-related impurities or residual solvents directly impact the downstream reaction yields, impurity profiles, and ultimately, the therapeutic outcome and safety of the final drug product. This guide provides an in-depth, comparative analysis of elemental analysis as a primary tool for purity verification of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid, contextualized with orthogonal analytical techniques to construct a robust, self-validating purity assessment strategy.
The Criticality of Purity for (S)-2-(Toluene-4-sulfonyloxy)-propionic acid
(S)-2-(Toluene-4-sulfonyloxy)-propionic acid is a versatile chiral intermediate. Its sulfonyloxy group is an excellent leaving group, making it a valuable reagent for introducing a chiral propionic acid moiety in the synthesis of a variety of complex molecules. The presence of its enantiomeric counterpart, (R)-2-(Toluene-4-sulfonyloxy)-propionic acid, or other impurities can lead to diastereomeric byproducts in subsequent stereoselective reactions, complicating purification and potentially leading to final APIs with altered pharmacological profiles. Therefore, a multi-faceted approach to purity confirmation is not just good practice but a scientific necessity.
Elemental Analysis: A Foundational Pillar for Purity Verification
Elemental analysis, specifically CHNSO analysis, is a cornerstone technique for determining the elemental composition of a pure organic compound.[1][2] It operates on the principle of combustion, where a sample is burned in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂, and SO₂) are quantitatively measured.[1][3] This technique provides a direct assessment of the mass fractions of carbon, hydrogen, nitrogen, and sulfur, which can be compared against the theoretical values calculated from the compound's molecular formula.
For (S)-2-(Toluene-4-sulfonyloxy)-propionic acid, with the molecular formula C₁₀H₁₂O₅S, the theoretical elemental composition is as follows:
Element
Atomic Mass ( g/mol )
Number of Atoms
Total Mass ( g/mol )
Mass Percent (%)
Carbon (C)
12.011
10
120.11
48.77
Hydrogen (H)
1.008
12
12.096
4.91
Oxygen (O)
15.999
5
79.995
32.49
Sulfur (S)
32.065
1
32.065
13.02
Total
246.266
100.00
A deviation between the experimentally determined and the theoretical mass percentages can indicate the presence of impurities, such as residual solvents, inorganic salts, or byproducts from the synthesis. The generally accepted tolerance for elemental analysis results in the pharmaceutical industry is within ±0.4% of the calculated theoretical values.[4]
Hypothetical Experimental Data for Elemental Analysis
Below is a hypothetical, yet realistic, dataset for three different batches of synthesized (S)-2-(Toluene-4-sulfonyloxy)-propionic acid, illustrating how elemental analysis data can be interpreted.
Batch No.
% Carbon (C)
% Hydrogen (H)
% Sulfur (S)
Deviation from Theoretical (%)
Purity Interpretation
Theoretical
48.77
4.91
13.02
N/A
100% Pure
Batch A
48.65
4.95
12.95
C: -0.12, H: +0.04, S: -0.07
High Purity (within ±0.4%)
Batch B
47.98
5.21
12.65
C: -0.79, H: +0.30, S: -0.37
Suspected Impurity (e.g., residual solvent with higher H content)
Batch C
49.25
4.85
13.55
C: +0.48, H: -0.06, S: +0.53
Suspected Impurity (e.g., starting material with higher C and S content)
Experimental Protocol for Elemental Analysis (CHNS)
This protocol outlines the steps for determining the carbon, hydrogen, nitrogen, and sulfur content of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid using a modern elemental analyzer.
Instrument Preparation:
Ensure the elemental analyzer is calibrated according to the manufacturer's specifications using certified standards (e.g., acetanilide, sulfanilamide).
Verify the stability of the combustion and reduction furnaces at their designated temperatures.
Check for leaks in the gas lines (helium carrier gas, oxygen combustion gas).
Sample Preparation:
Accurately weigh 1-3 mg of the dried (S)-2-(Toluene-4-sulfonyloxy)-propionic acid sample into a tin capsule using a calibrated microbalance.
Fold the tin capsule to ensure no sample is lost and introduce it into the instrument's autosampler.
Analysis:
Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically ~900-1000 °C) in a pure oxygen environment.
The combustion products (CO₂, H₂O, N₂, SO₂, and others) are swept by a helium carrier gas through a reduction furnace to convert nitrogen oxides to N₂.
The gases are then passed through a chromatographic column to separate them.
A thermal conductivity detector (TCD) measures the concentration of each gas.
Data Analysis:
The instrument's software calculates the mass percentage of each element based on the detector's response and the initial sample weight.
Compare the experimental results to the theoretical values. The deviation should be within the acceptable limit of ±0.4%.
A Multi-Technique Approach for Comprehensive Purity Assessment
While elemental analysis is a powerful tool for confirming the elemental composition, it does not provide information about the presence of isomers or impurities with similar elemental compositions. Therefore, a comprehensive purity assessment should employ a combination of analytical techniques.
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Safe Disposal & Handling of (S)-2-(Toluene-4-sulfonyloxy)-propionic Acid
Part 1: Executive Safety Directive
The Immediate Hazard: Beyond Corrosivity
While (S)-2-(Toluene-4-sulfonyloxy)-propionic acid (CAS: 23214-92-8) presents as a corrosive organic acid, its primary latent hazard is its identity as a sulfonate ester (alkyl tosylate) .
Unlike simple organic acids, sulfonate esters are potent alkylating agents . The tosylate group (
) is an exceptional leaving group, allowing the molecule to transfer its chiral alkyl chain to nucleophilic centers in biological macromolecules (DNA/RNA). Consequently, this compound must be treated as a potential genotoxin and mutagen .
Core Disposal Philosophy:
Primary Path: High-temperature incineration is the only guarantee of complete destruction.
Secondary Path (Deactivation): Chemical hydrolysis is required for cleaning glassware and treating spills. Simple pH neutralization is insufficient if it does not cleave the ester bond.
Part 2: Physiochemical Profile & Risk Assessment
Effective disposal requires understanding the physical state and reactivity of the compound.
Do not rely on memory. Use this logic flow to determine the correct disposal stream.
Figure 1: Operational decision tree for segregating and treating tosylate waste streams.
Part 4: Detailed Disposal Protocols
Protocol A: Bulk Waste (Solids & Mother Liquors)
For expired stock, reaction byproducts, or bulk liquids.
The Directive: Do not attempt to treat bulk quantities in the lab. The exothermic nature of hydrolysis on a large scale presents a thermal runaway risk.
Segregation: Isolate waste in a compatible container (Polyethylene or Glass). Do not use metal containers due to the acidic nature of the compound.[1]
Labeling: Mark clearly with:
Chemical Name: (S)-2-(Toluene-4-sulfonyloxy)-propionic acid
Storage: Store in a cool, dry area away from oxidizers and strong bases until pickup.
Disposal: Transfer to a licensed hazardous waste contractor for High-Temperature Incineration . This ensures the destruction of the sulfonate ester bond.
For cleaning contaminated equipment or neutralizing minor spills.
The Science: To make the compound safe, we must cleave the alkyl-oxygen bond (or the sulfur-oxygen bond) via hydrolysis. This converts the reactive alkylating agent into harmless lactate and tosylate salts.
Reagent Preparation (Deactivation Solution):
10% w/v Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).
Solvent: 50:50 mixture of Water and Ethanol (Ethanol aids solubility of the organic ester).
Step-by-Step Procedure:
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and chemical splash goggles.
Application: Soak glassware or cover the spill with the Deactivation Solution .
Reaction Time: Allow to stand for at least 1 hour .
) attacks the ester, displacing the tosylate group.
Verification: Check pH. It should remain basic (> pH 10). If acidic, add more base.
Final Cleanup:
Glassware: Rinse with copious water after the soak.[5] Collect rinsate as hazardous waste.[6]
Spills: Absorb the neutralized liquid with vermiculite or spill pads. Bag as hazardous waste.
Part 5: The Mechanism of Deactivation
Understanding the chemistry builds trust in the safety protocol. We are not just "washing"; we are chemically altering the molecule.
Figure 2: Chemical hydrolysis pathway converting the genotoxic ester into inert salts.
Part 6: Regulatory Compliance (US/EU Context)
RCRA (USA): This compound is not specifically P-listed or U-listed. However, it must be characterized as hazardous waste based on:
D002 (Corrosivity): If pH < 2 (likely for the free acid).
Characteristic of Toxicity: Due to genotoxic potential, it should be managed as "Toxic" even if not strictly D004-D043.
Drain Disposal:ABSOLUTELY PROHIBITED. Never pour alkylating agents or their solutions down the sink, even after attempted neutralization, unless validated by analytical testing (HPLC/GC).
References
Sigma-Aldrich. (2025).[5] Safety Data Sheet: Doxorubicin Hydrochloride (Analogue for structural hazards). Merck KGaA.[5] Link
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Link
Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
Nayak, S. K. (2000).[7] A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides.[7] Synthesis, 2000(11), 1575-1578. Link
Personal protective equipment for handling (S)-2-(Toluene-4-sulfonyloxy)-propionic acid
Operational Safety Guide: Handling (S)-2-(Toluene-4-sulfonyloxy)-propionic acid As a Senior Application Scientist, it is my priority to ensure that innovative research is conducted with the highest standards of safety. T...
As a Senior Application Scientist, it is my priority to ensure that innovative research is conducted with the highest standards of safety. This guide provides essential, field-tested protocols for the safe handling of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid. This is not merely a procedural checklist but a framework for building a culture of safety and awareness in your laboratory. The causality behind each recommendation is explained to empower researchers with the knowledge to manage risk effectively.
Core Hazard Analysis: Beyond the Obvious
(S)-2-(Toluene-4-sulfonyloxy)-propionic acid is a tosylate, a derivative of p-toluenesulfonic acid. While its acidic nature implies corrosivity, the primary and most critical hazard stems from its function as a sulfonate ester.
Corrosivity: The molecule incorporates structural elements from both propionic acid and p-toluenesulfonic acid. Both parent compounds are known to be corrosive, capable of causing severe skin burns and eye damage[1][2][3]. Therefore, (S)-2-(Toluene-4-sulfonyloxy)-propionic acid must be handled as a corrosive solid.
Potent Alkylating Agent: This is the most significant and insidious hazard. Sulfonate esters are reactive molecules that can transfer their alkyl group to nucleophiles.[4] In a biological context, this means they have the potential to alkylate DNA, which is a mutagenic event and may be cancer-inducing.[5] For this reason, all sulfonate esters should be treated as potentially carcinogenic, and exposure must be minimized with stringent engineering controls and personal protective equipment.
Thermal Instability: A critical but often overlooked risk with tosylated compounds is thermal instability. An incident at the University of California, Irvine, documented a violent explosion when a researcher attempted to purify a tosylated compound via vacuum distillation.[6] The compound decomposed upon heating, leading to a rapid release of gas and an explosion. Therefore, heating or distilling this compound is strongly discouraged.
Engineering Controls & Personal Protective Equipment (PPE) Protocol
A multi-layered approach to protection is mandatory. Engineering controls are the primary barrier, supplemented by a robust PPE protocol.
Primary Engineering Controls
Chemical Fume Hood: All handling of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[7]
Emergency Facilities: An eyewash station and a safety shower must be immediately accessible and tested regularly.[1]
Personal Protective Equipment (PPE)
The selection of PPE is based on a comprehensive risk assessment of the compound's hazards. The following table summarizes the minimum requirements.
Protection Area
Required PPE
Specification & Rationale
Hand
Double Nitrile Gloves
Outer Glove: Heavy-duty nitrile, >0.11 mm thickness. Inner Glove: Standard nitrile. This provides robust chemical resistance and prevents exposure in case the outer glove is compromised. A breakthrough time of >480 minutes is recommended for materials like p-toluenesulfonic acid.[8]
Eye & Face
Chemical Safety Goggles & Full-Face Shield
Goggles provide a seal against dust and splashes. A face shield is worn over the goggles to protect the entire face from splashes of the corrosive material.[1][9]
Body
Flame-Resistant (FR) Laboratory Coat
A lab coat made of FR material like Nomex is required. It should be fully buttoned with sleeves rolled down. This protects against splashes and potential fires.
Respiratory
NIOSH-Approved Respirator (on standby)
While a fume hood is the primary control, a NIOSH-approved respirator with appropriate cartridges for organic vapors/acid gases should be available for emergency situations, such as a large spill.[7]
Operational Workflow: From Receipt to Disposal
This step-by-step guide ensures safety at every stage of the compound's lifecycle in the lab.
Handling and Use Protocol
Receiving and Storage:
Upon receipt, inspect the container for any damage or leaks within a fume hood.
Store the compound in its original, tightly sealed container in a cool, dry, well-ventilated area.[1]
Segregate it from incompatible materials, especially strong bases and oxidizing agents.[9] The storage area should be designated for corrosive materials.
Weighing and Transfer:
Don full PPE before entering the designated handling area.
Perform all weighing and transfers on a disposable weigh boat or paper inside a chemical fume hood.
Use anti-static tools and techniques to prevent dispersal of the solid powder.
Close the container immediately after extracting the required amount.
Reaction Setup and Execution:
When adding the solid to a reaction vessel, do so slowly and carefully to avoid creating dust.
If the reaction is heated, use a blast shield in front of the fume hood sash and ensure unattended heating is never performed. As noted, heating this class of compounds carries a significant risk.[6]
Workflow Diagram: Safe Handling Lifecycle
The following diagram outlines the critical decision points and safety measures throughout the handling process.
Caption: Fig 1. Safe Handling Workflow for (S)-2-(Toluene-4-sulfonyloxy)-propionic acid
Emergency and Disposal Plan
Spill Response
Minor Spill (Solid):
Ensure the spill is contained within the fume hood.
Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[8]
Carefully scoop the mixture into a designated hazardous waste container.
Decontaminate the area with a suitable solvent, followed by soap and water.
Major Spill:
Evacuate the immediate area.
Alert laboratory personnel and notify the institutional safety officer.
Prevent entry to the area and wait for trained emergency responders.
Waste Disposal
Chemical Waste: All materials contaminated with (S)-2-(Toluene-4-sulfonyloxy)-propionic acid, including excess reagent, contaminated absorbents, and disposable labware, must be collected in a clearly labeled, sealed hazardous waste container.[10]
Do Not: Never dispose of this chemical down the drain or in regular trash.[11] Its reactivity and potential as an alkylating agent necessitate disposal through a licensed hazardous waste contractor.[4]
Decontamination: Glassware should be thoroughly decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) in the fume hood, with the rinsate collected as hazardous waste. This should be followed by a standard wash with soap and water.
By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
Material Safety Data Sheet - 2-(p-Tolyl)propionic acid. Cole-Parmer.
SAFETY DATA SHEET - p-Toluenesulfonic acid monohydrate. Fisher Scientific.
SAFETY DATA SHEET - (S)-(+)-2-Chloropropionic acid. Sigma-Aldrich.
Safety Data Sheet - Propionic acid. DC Fine Chemicals.
Explosion in a chemistry research lab using distillation. University of California, Irvine - Environmental Health & Safety.
Ester Disposal. Chemtalk.
Tosylates And Mesylates. Master Organic Chemistry.
A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ACS Publications - Organic Process Research & Development.